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  • Product: Benzeneacetamide, N,N-bis(1-methylethyl)-
  • CAS: 34251-46-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Benzeneacetamide, N,N-bis(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed overview of the physical properties of Benzeneacetamide, N,N-bis(1-methylethyl)-,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the physical properties of Benzeneacetamide, N,N-bis(1-methylethyl)-, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in public-domain literature, this document combines calculated properties with predicted characteristics based on structural analogs and established chemical principles. It further outlines the standard experimental methodologies for the empirical determination of these properties, offering a framework for researchers to validate the data for this compound.

Compound Identification and Structure

Benzeneacetamide, N,N-bis(1-methylethyl)-, also known by its synonym N,N-diisopropyl-2-phenylacetamide, is an organic compound characterized by a phenylacetamide core with two isopropyl groups attached to the amide nitrogen. This substitution pattern significantly influences its physical and chemical behavior.

Molecular Formula: C₁₄H₂₁NO

Molecular Weight: 219.32 g/mol

Synonyms: N,N-diisopropyl-2-phenylacetamide

A definitive CAS Number for this specific compound could not be readily identified from publicly available databases at the time of this writing. Researchers should verify the CAS number from their specific supplier or through registration if synthesizing this compound.

Below is a diagram illustrating the molecular structure of Benzeneacetamide, N,N-bis(1-methylethyl)-.

Caption: Molecular structure of Benzeneacetamide, N,N-bis(1-methylethyl)-.

Tabulated Physical Properties

The following table summarizes the key physical properties of Benzeneacetamide, N,N-bis(1-methylethyl)-. It is important to note that where experimental data is not available, values are predicted based on computational models and comparison with structurally similar compounds.

PropertyValue/PredictionSource/Basis
Molecular Weight 219.32 g/mol Calculated
Appearance White to off-white crystalline solidPrediction based on analogs like 2-phenylacetamide.[1]
Melting Point Not available (Predicted to be a solid at room temperature)Based on the solid nature of the similar, less substituted N,N-diethyl-2-phenylacetamide (86 °C).[2]
Boiling Point Not availableData not found in public literature.
Solubility Predicted to be soluble in organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water.Based on the solubility profile of 2-phenylacetamide and the presence of a large non-polar phenyl group and alkyl chains.[1][3]
LogP (Octanol/Water Partition Coefficient) Not available (Predicted to be > 2)Based on the increased lipophilicity from the isopropyl groups compared to N,N-diethyl-2-phenylacetamide (LogP = 2.40).[2]

Predicted Spectral Data

The structural features of Benzeneacetamide, N,N-bis(1-methylethyl)- suggest the following characteristic spectral data, which are crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Due to the potential for hindered rotation around the amide C-N bond at room temperature, the signals for the isopropyl groups may appear complex.

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.

  • Methylene Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm, integrating to 2H.

  • Isopropyl Methine Protons (-CH(CH₃)₂): Two separate septets (or a broad multiplet) in the range of δ 3.0-4.0 ppm, each integrating to 1H. The non-equivalence is due to the aforementioned restricted rotation.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): Four separate doublets (or a complex multiplet) in the range of δ 1.1-1.4 ppm, each integrating to 3H, for a total of 12H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-140 ppm.

  • Isopropyl Methine Carbons (-CH(CH₃)₂): Signals in the range of δ 45-55 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): Signals in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present.

  • C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z = 219.

  • Key Fragments: A prominent fragment corresponding to the loss of an isopropyl group, and a base peak likely corresponding to the tropylium ion (m/z = 91) or other stable fragments.

Experimental Protocols for Physical Property Determination

The following section details the standard methodologies for the experimental determination of the key physical properties of a solid organic compound like Benzeneacetamide, N,N-bis(1-methylethyl)-.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Spectroscopic Analysis: A Unified Workflow

A logical workflow for the spectroscopic characterization of a novel or uncharacterized compound is essential for unambiguous structure elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Purified_Compound Purified Benzeneacetamide, N,N-bis(1-methylethyl)- IR IR Spectroscopy (Functional Group ID) Purified_Compound->IR Initial functional group analysis MS Mass Spectrometry (Molecular Weight & Formula) Purified_Compound->MS Determine molecular weight and formula NMR NMR Spectroscopy (¹H & ¹³C for Connectivity) Purified_Compound->NMR Detailed structural information Structure_Confirmation Structure Confirmation IR->Structure_Confirmation Combine data for final structure MS->Structure_Confirmation Combine data for final structure NMR->Structure_Confirmation Combine data for final structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0 ppm).[4]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The carbon spectrum is acquired, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the clean crystal is recorded.

  • Measurement: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected. This provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Injection: A small volume of the solution is injected into the gas chromatograph, which separates the components of the mixture.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting ions are analyzed to generate a mass spectrum.

Conclusion

While experimental data for Benzeneacetamide, N,N-bis(1-methylethyl)- is not extensively documented in readily accessible sources, its physical properties can be reliably predicted based on its chemical structure and comparison with analogous compounds. This guide provides a comprehensive framework of these predicted properties and outlines the standard experimental protocols necessary for their empirical validation. The provided methodologies for melting point determination and spectroscopic analysis (NMR, IR, and MS) are fundamental techniques in the characterization of novel organic compounds and will be invaluable for researchers working with this molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13095128, N,N-diisopropyl-2-oxo-2-phenylacetamide. [Link]

  • Royal Society of Chemistry. Supporting information for an article. [Link]

  • Horst Friebolin. NMR Spectra and Molecular Structure. In: Basic One- and Two-Dimensional NMR Spectroscopy.
  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. [Link]

  • Yuze Chemical Technology. China 2-Phenylacetamide Manufacturers Suppliers Factory. [Link]

  • Cheméo. Phenylacetamide, N-propyl- - Chemical & Physical Properties. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17076, N,N-Diethyl-2-phenylacetamide. [Link]

  • ResearchGate. Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF. [Link]

Sources

Exploratory

Technical Guide: N,N-Diisopropylbenzeneacetamide (CAS 34251-46-2)

This guide details the chemical structure, synthesis, and technical applications of N,N-diisopropylbenzeneacetamide (also known as N,N-diisopropyl-2-phenylacetamide ), a specialized tertiary amide intermediate used prima...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and technical applications of N,N-diisopropylbenzeneacetamide (also known as N,N-diisopropyl-2-phenylacetamide ), a specialized tertiary amide intermediate used primarily in organic synthesis for controlled alpha-functionalization.

[1][2]

Chemical Identity & Structure

N,N-diisopropylbenzeneacetamide is a tertiary amide characterized by a phenylacetyl core where the amide nitrogen is substituted with two bulky isopropyl groups. This steric bulk is the molecule's defining feature, rendering the carbonyl carbon highly resistant to nucleophilic attack and directing reactivity almost exclusively to the alpha-carbon (benzylic position).

Core Data Table
PropertySpecification
CAS Number 34251-46-2
IUPAC Name 2-phenyl-N,N-bis(propan-2-yl)acetamide
Synonyms N,N-diisopropyl-2-phenylacetamide; N,N-Bis(1-methylethyl)benzeneacetamide
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water.[1]
Key Functional Groups Tertiary Amide, Benzyl group, Isopropyl steric shields
Structural Analysis

The molecule consists of a benzene ring attached to a methylene bridge (


), which connects to a carbonyl  (

). The nitrogen atom of the amide is bonded to two isopropyl groups (

).
  • Steric Shielding: The two isopropyl groups create a "steric umbrella" around the carbonyl. This prevents common side reactions (like hydrolysis or nucleophilic addition at the carbonyl) during harsh conditions, such as lithiation.

  • Alpha-Acidity: The benzylic protons (on the

    
     group) are acidified by the adjacent carbonyl and phenyl ring (
    
    
    
    in DMSO), making them accessible for deprotonation by strong bases (e.g., LDA) to form stable enolates.

Synthesis Protocol

The most robust method for synthesizing N,N-diisopropylbenzeneacetamide is the Schotten-Baumann reaction or a direct acylation using phenylacetyl chloride and diisopropylamine.

Reagents & Materials[4]
  • Precursor A: Phenylacetyl chloride (CAS 103-80-0)

  • Precursor B: Diisopropylamine (CAS 108-18-9)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Triethylamine (

    
    ) or excess Diisopropylamine (to scavenge HCl)
    
Step-by-Step Methodology
  • Preparation: Purge a 3-neck round-bottom flask with nitrogen. Add Diisopropylamine (2.2 equivalents) and anhydrous DCM (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Add Phenylacetyl chloride (1.0 equivalent) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a white precipitate (amine hydrochloride salt) confirms reaction progress.

  • Quench & Workup:

    • Quench with water.

    • Separate the organic layer.[2][3]

    • Wash with 1M HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hexane/ethyl acetate to yield pure N,N-diisopropylbenzeneacetamide .
    

Applications in Drug Development & Synthesis

While distinct from the antiarrhythmic drug Disopyramide (which is a primary amide), N,N-diisopropylbenzeneacetamide serves as a critical model substrate and intermediate for creating alpha-substituted phenylacetamides.

Mechanism: Directed Alpha-Lithiation

Because the bulky amide group blocks attack at the carbonyl, researchers use this molecule to introduce complex groups at the alpha position without destroying the amide functionality.

Workflow:

  • Deprotonation: Treat with Lithium Diisopropylamide (LDA) at -78°C.

  • Enolate Formation: The steric bulk forces the formation of the (Z)-enolate.

  • Electrophilic Trapping: Add an electrophile (e.g., alkyl halide, fluorinating agent).

  • Result: A highly substituted alpha-phenylacetamide derivative.

Experimental Workflow Diagram (DOT)

The following diagram illustrates the synthesis and subsequent alpha-functionalization pathway.

G Start1 Phenylacetyl Chloride Intermediate N,N-Diisopropylbenzeneacetamide (CAS 34251-46-2) Start1->Intermediate Acylation (DCM, 0°C) Start2 Diisopropylamine Start2->Intermediate Lithiation Lithiation (-78°C) (LDA/THF) Intermediate->Lithiation Deprotonation Enolate Stable Enolate Species Lithiation->Enolate Steric Control Product Alpha-Substituted Derivative Enolate->Product Electrophile (E+) Addition

Figure 1: Synthesis and Alpha-Functionalization Pathway of N,N-diisopropylbenzeneacetamide.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/eye protection.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water.
STOT-SE H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods, though the molecule is relatively stable to air.

References

  • Differding, E., & Lang, R. W. (1989). New fluorinating reagents.[3] Part I. The first enantioselective fluorination reaction. Tetrahedron Letters. (Context: Use of N,N-diisopropyl-2-phenylacetamide as a substrate for fluorination).

  • PubChem. (2024). Compound Summary: Phenylacetamides. National Library of Medicine. Retrieved from [Link]

  • Yen, C. H., et al. (1974).[4] Compounds related to 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide.[4] Their synthesis and antiarrhythmic activity.[3][4][5][6] Journal of Medicinal Chemistry. (Context: Structural analogs in antiarrhythmic research).

Sources

Foundational

Technical Synthesis Guide: N,N-Diisopropylbenzeneacetamide

CAS: 34251-46-2 Formula: C₁₄H₂₁NO MW: 219.33 g/mol Executive Summary & Strategic Analysis N,N-Diisopropylbenzeneacetamide (N,N-diisopropyl-2-phenylacetamide) represents a critical structural scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 34251-46-2 Formula: C₁₄H₂₁NO MW: 219.33 g/mol

Executive Summary & Strategic Analysis

N,N-Diisopropylbenzeneacetamide (N,N-diisopropyl-2-phenylacetamide) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic, sterically hindered amide model. While structurally simple, its synthesis challenges lie in the steric bulk of the diisopropylamine nucleophile .

Standard thermal dehydration between phenylacetic acid and diisopropylamine is often sluggish and low-yielding due to the high energy barrier imposed by the isopropyl groups. Therefore, successful synthesis requires electrophilic activation of the carbonyl carbon.

This guide details two distinct, high-fidelity pathways:

  • The Chemoselective Acyl Chloride Route: The industry standard for high yield and purity.

  • The Ti(IV)-Catalyzed Direct Amidation: A modern, atom-economic approach minimizing chlorinated waste.

Retrosynthetic Analysis

To navigate the steric hindrance of the amine, we disconnect the amide bond (


). The carbonyl carbon must be transformed into a highly reactive electrophile (

) to overcome the nucleophilic sluggishness of the bulky secondary amine.

Retrosynthesis Target Target: N,N-Diisopropylbenzeneacetamide Intermediate Activated Electrophile (Phenylacetyl Chloride) Target->Intermediate Amidation (C-N Bond Formation) SM2 Starting Material 2: Diisopropylamine Target->SM2 + Amine Source SM1 Starting Material 1: Phenylacetic Acid Intermediate->SM1 Activation (SOCl2/Oxalyl Chloride)

Figure 1: Retrosynthetic disconnection strategy focusing on carbonyl activation.

Pathway A: Acyl Chloride Activation (High-Fidelity Protocol)

Rationale: This method utilizes in situ generation of phenylacetyl chloride. The high reactivity of the acyl chloride overcomes the steric hindrance of the diisopropylamine, ensuring near-quantitative conversion.

Reaction Scheme



Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Moisture Control < 0.05% H₂O in SolventsPrevents hydrolysis of acid chloride back to acid.
Temperature (Step 1) Reflux (80°C)Ensures complete removal of SO₂; residual SO₂ poisons the amine.
Temperature (Step 2) 0°C (Addition)Controls exotherm; prevents ketene formation/dimerization.
Stoichiometry Amine (1.1 eq), Base (1.2 eq)Excess amine ensures full consumption of the limiting acid chloride.
Detailed Experimental Protocol

Reagents:

  • Phenylacetic acid (13.6 g, 100 mmol)

  • Thionyl chloride (17.8 g, 150 mmol)

  • Diisopropylamine (11.1 g, 110 mmol)

  • Triethylamine (TEA) (12.1 g, 120 mmol)

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation Phase:

    • Charge a 250 mL round-bottom flask (RBF) with phenylacetic acid (100 mmol).

    • Add thionyl chloride (150 mmol) dropwise under N₂ atmosphere.

    • Optional: Add 1 drop of DMF to catalyze the chlorination.

    • Heat to reflux (approx. 80°C) for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Crucial: Evaporate excess thionyl chloride under reduced pressure.[1] Re-dissolve the residue in 20 mL anhydrous DCM and evaporate again to ensure complete removal of acidic volatiles.

  • Coupling Phase:

    • In a separate 500 mL 3-neck RBF, dissolve diisopropylamine (110 mmol) and TEA (120 mmol) in 100 mL anhydrous DCM.

    • Cool the amine solution to 0°C using an ice bath.[2][3]

    • Dissolve the isolated phenylacetyl chloride (from Step 1) in 50 mL DCM.

    • Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5°C.

  • Work-up & Purification:

    • Allow mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench with saturated NaHCO₃ solution (100 mL).

    • Separate organic layer and wash sequentially with:

      • 1M HCl (50 mL) – Removes unreacted amine.

      • Brine (50 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: If solid, recrystallize from Hexane/EtOAc (9:1). If oil, distill under high vacuum (bp approx. 130-140°C @ 0.5 mmHg).

Workflow Start Start: Phenylacetic Acid Activation Add SOCl2 + cat. DMF Reflux 2h Start->Activation Evap Evaporate Excess SOCl2 (Critical Step) Activation->Evap Coupling Add to iPr2NH / TEA in DCM @ 0°C Evap->Coupling Quench Quench with NaHCO3 Wash with 1M HCl Coupling->Quench Product Isolate N,N-Diisopropylbenzeneacetamide Quench->Product

Figure 2: Process flow for the Acyl Chloride synthesis pathway.[4]

Pathway B: Ti(IV)-Catalyzed Direct Amidation (Green Route)

Rationale: For laboratories prioritizing Green Chemistry, direct condensation avoids corrosive thionyl chloride. This method uses a Lewis Acid catalyst to activate the carboxylic acid, allowing nucleophilic attack even by bulky amines.

Mechanism: The Titanium(IV) center coordinates to the carboxylate, increasing the electrophilicity of the carbonyl carbon and facilitating water removal.

Protocol Highlights
  • Catalyst: TiCl₄ or Ti(OiPr)₄ (10 mol%).

  • Solvent: Toluene or Xylene (requires high boiling point for water removal).

  • Conditions: Reflux with Dean-Stark apparatus.

Procedure:

  • Combine phenylacetic acid (10 mmol), diisopropylamine (10 mmol), and Ti(OiPr)₄ (1 mmol) in Toluene (50 mL).

  • Reflux for 12–18 hours with continuous water removal via Dean-Stark trap.

  • Cool, dilute with EtOAc, and wash with 10% citric acid (to remove Ti species) and brine.

  • Concentrate to yield product.

    • Note: Yields are typically 10-15% lower than Pathway A due to the steric bulk hindering the catalytic cycle.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃)δ 7.20–7.35 (m, 5H)Aromatic Protons (Phenyl ring)
δ 3.65 (s, 2H)Benzylic -CH₂-
δ 3.90 (sept, 1H), 3.45 (sept, 1H)Methine -CH- of isopropyl groups
δ 1.35 (d, 6H), 1.10 (d, 6H)Methyl -CH₃ of isopropyl groups
IR Spectroscopy 1640–1650 cm⁻¹C=O Stretch (Tertiary Amide)
Mass Spectrometry m/z = 219.1 [M]⁺ or 220.1 [M+H]⁺Molecular Ion

*Note: Due to restricted rotation around the C-N amide bond, the two isopropyl groups are magnetically non-equivalent (rotamers), often appearing as two distinct sets of signals in NMR at room temperature.

References

  • Direct Amide Formation from Unactivated Carboxylic Acids: Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Chemical Communications.[5] Link

  • Group (IV) Metal-Catalyzed Direct Amidation: Lundberg, H. (2014). KTH Royal Institute of Technology, Doctoral Thesis. Link

  • NiCl2-Catalyzed Direct Amidation: Wang, C., et al. (2018).[6] Royal Society Open Science. Link

  • Reaction of Phenylacetyl Chloride with Amines (Schotten-Baumann conditions): BenchChem Technical Protocols. Link

Sources

Exploratory

Technical Monograph: Biological Potential of N,N-Diisopropylbenzeneacetamide (DIPBA)

The following technical guide provides an in-depth analysis of the potential biological activity, structural properties, and experimental validation frameworks for N,N-diisopropylbenzeneacetamide (DIPBA). This guide is s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the potential biological activity, structural properties, and experimental validation frameworks for N,N-diisopropylbenzeneacetamide (DIPBA).

This guide is structured for researchers and drug discovery professionals, focusing on the compound's pharmacophore potential in neuromodulation and cytotoxicity.

[1]

Executive Summary

N,N-diisopropylbenzeneacetamide (DIPBA) is a lipophilic phenylacetamide derivative characterized by a bulky, steric-hindering diisopropylamine headgroup.[1] While less characterized than its N,N-diethyl or N,N-dimethyl analogs, DIPBA represents a critical structural probe in the study of Voltage-Gated Sodium Channel (Nav) modulation and cytotoxic apoptosis induction .[1]

Its structural motif—a lipophilic aromatic tail linked via an amide bond to a bulky hydrophobic amine—aligns with the pharmacophore of Class I antiarrhythmics and local anesthetics (e.g., Lidocaine, Procainamide derivatives) and specific herbicidal agents (e.g., Diphenamid analogs).[1] This guide outlines the theoretical basis for its activity, predicted ADME properties, and the rigorous experimental protocols required for target validation.[1]

Chemical Profiling & Structural Logic[2]

Physicochemical Identity[1]
  • IUPAC Name: 2-phenyl-N,N-bis(propan-2-yl)acetamide[1]

  • Molecular Formula: C₁₄H₂₁NO[1]

  • Molecular Weight: 219.33 g/mol [1]

  • Core Scaffold: Phenylacetamide (Benzeneacetamide)[2]

Structural Activity Relationship (SAR)

The biological activity of DIPBA is dictated by two distinct domains:

  • The Aromatic Tail (Phenyl Ring): Provides π-π interaction capabilities within the hydrophobic pockets of transmembrane proteins (e.g., the local anesthetic binding site on Nav channels).

  • The Bulky Amide Head (N,N-diisopropyl):

    • Steric Bulk: The isopropyl groups significantly increase steric hindrance compared to methyl/ethyl groups, potentially increasing selectivity for open-state channel conformations or specific enzyme pockets.

    • Lipophilicity: High logP ensures rapid membrane partitioning, a prerequisite for intracellular access to ion channel pore blocking sites.[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBiological Implication
LogP ~3.2 - 3.5High membrane permeability; potential for Blood-Brain Barrier (BBB) penetration.
TPSA ~20.3 ŲExcellent oral bioavailability and CNS exposure potential.
H-Bond Donors 0Enhances membrane diffusion (no penalty for desolvation).
Rotatable Bonds 4Moderate flexibility allowing induced-fit binding.

Primary Biological Activity: Neuromodulation (Nav Channels)

Mechanism of Action

Structural analogs of phenylacetamides have been documented as state-dependent sodium channel blockers . The DIPBA molecule is hypothesized to traverse the lipid bilayer and enter the Nav channel pore from the intracellular side, binding to the high-affinity inactivated state.

  • Target: Voltage-gated Sodium Channels (Nav1.7, Nav1.8).[1]

  • Therapeutic Context: Neuropathic pain, anticonvulsant activity.[1]

  • Causality: The "Receptor-Guard" hypothesis suggests the bulky diisopropyl group may trap the drug within the pore more effectively than smaller analogs, potentially leading to a slower "off-rate" and prolonged therapeutic duration.

Experimental Protocol: Whole-Cell Patch Clamp Validation

To validate Nav inhibition, the following self-validating protocol is recommended.

Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hNav1.7.

  • Preparation: Intracellular solution (CsF-based) to block K+ currents; Extracellular solution (Tyrode’s).

  • Voltage Protocol:

    • Hold potential at -100 mV.

    • Depolarize to 0 mV (20 ms) at 0.1 Hz to establish baseline.

    • State-Dependence Protocol: Use a prepulse to -40 mV (inactivated state) vs. -120 mV (resting state) before the test pulse.

  • Application: Perfusion of DIPBA (0.1 µM – 100 µM).

  • Data Analysis: Calculate

    
     of inactivation shift. A negative shift indicates binding to the inactivated state.
    

Validation Check: Use Lidocaine (100 µM) as a positive control. If Lidocaine fails to block >30% current, the system is invalid.[1]

Secondary Biological Activity: Cytotoxicity & Apoptosis[4]

Mechanism of Action

Phenylacetamide derivatives have demonstrated antiproliferative effects against specific cancer cell lines (e.g., MCF-7, PC-12).[1][3] The mechanism likely involves mitochondrial pathway activation :

  • Upregulation of Bax (pro-apoptotic).

  • Downregulation of Bcl-2 (anti-apoptotic).

  • Activation of Caspase-3 .[3]

Experimental Protocol: MTT & TUNEL Assays

Step 1: Cell Viability (MTT)

  • Seeding: 5x10³ cells/well in 96-well plates.

  • Dosing: Treat with DIPBA (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Readout: Absorbance at 570 nm. Calculate IC50.

Step 2: Apoptosis Confirmation (TUNEL)

  • Fixation: 4% Paraformaldehyde.

  • Staining: TdT-mediated dUTP Nick End Labeling (TUNEL) to detect DNA fragmentation.

  • Quantification: Fluorescence microscopy counting TUNEL-positive nuclei vs. DAPI.

Visualization of Signaling & Workflows[5]

Diagram: Putative Mechanism of Action (Nav Blockade)

The following diagram illustrates the pathway of DIPBA penetrating the membrane and blocking the Sodium Channel in its inactivated state.

NavBlockade Extracellular Extracellular Space Membrane Lipid Bilayer (Hydrophobic Barrier) Intracellular Intracellular Space DIPBA_Int DIPBA (Intracellular) Membrane->DIPBA_Int Cytosolic Entry DIPBA_Ext DIPBA (Uncharged) DIPBA_Ext->Membrane Passive Diffusion (High LogP) DIPBA_Prot DIPBA-H+ (Protonated) DIPBA_Int->DIPBA_Prot pH Dependent Protonation Nav_Inactivated Nav Channel (Inactivated State) DIPBA_Prot->Nav_Inactivated High Affinity Binding (Pore Occlusion) Nav_Resting Nav Channel (Resting State) Nav_Open Nav Channel (Open State) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Sustained Depolarization Block Channel Blockade (Inhibition of Na+ Influx) Nav_Inactivated->Block Stabilization

Caption: Putative mechanism of DIPBA entering the cytosol and stabilizing the Nav channel inactivated state.

Diagram: Target Validation Workflow

This workflow details the decision matrix for validating biological activity.

ValidationWorkflow Start Compound Synthesis: N,N-diisopropylbenzeneacetamide InSilico In Silico Profiling (LogP, TPSA, Docking) Start->InSilico Screen_Nav Screen 1: Electrophysiology (Nav1.7 Inhibition) InSilico->Screen_Nav Screen_Cyto Screen 2: Cytotoxicity (MTT / MCF-7 Cells) InSilico->Screen_Cyto Decision_Nav Hit? (>50% Block @ 10µM) Screen_Nav->Decision_Nav Decision_Cyto Hit? (IC50 < 10µM) Screen_Cyto->Decision_Cyto Advanced_Nav State-Dependence Analysis (Patch Clamp) Decision_Nav->Advanced_Nav Yes Discard Discard / Redesign Decision_Nav->Discard No Advanced_Mech Apoptosis Pathway (Caspase-3/Bax) Decision_Cyto->Advanced_Mech Yes Decision_Cyto->Discard No

Caption: Decision matrix for parallel screening of neuromodulatory and cytotoxic activity.

Safety & ADME Considerations

Before advancing to in vivo models, the metabolic stability of the N,N-diisopropyl group must be assessed.[1]

  • Metabolic Liability: The isopropyl groups are susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Toxicophore Alert: While generally stable, rapid dealkylation could yield phenylacetamide (primary amide), which has distinct biological properties.[1]

  • Assay: Microsomal Stability Assay (Human/Rat Liver Microsomes) with NADPH cofactor. Monitor disappearance of parent compound via LC-MS/MS.

References

  • PubChem. N,N-diisopropyl-2-oxo-2-phenylacetamide (Compound Summary). National Library of Medicine. [Link]

  • Pahk, K., et al. (1996).[1] A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers.[2] Journal of Medicinal Chemistry, 39(7), 1514-1520.[1][2] [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[Link]

  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for the detection of N,N-diisopropylbenzeneacetamide

An Application Guide to the Analytical Quantification of N,N-diisopropylbenzeneacetamide Abstract This document provides a comprehensive technical guide for the detection and quantification of N,N-diisopropylbenzeneaceta...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Quantification of N,N-diisopropylbenzeneacetamide

Abstract

This document provides a comprehensive technical guide for the detection and quantification of N,N-diisopropylbenzeneacetamide. Recognizing the diverse environments in which this molecule may be analyzed—from pharmaceutical quality control to metabolic studies—this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Each section explains the foundational principles, offers detailed experimental protocols, and discusses the rationale behind methodological choices to ensure accuracy, sensitivity, and reproducibility.

Introduction and Compound Profile

N,N-diisopropylbenzeneacetamide is an aromatic amide whose analytical characterization is critical in various stages of drug development and chemical manufacturing. Its structure, featuring a benzene ring, provides a chromophore suitable for UV detection, while its amide functionality and overall molecular weight make it amenable to mass spectrometry. The presence of bulky isopropyl groups influences its solubility, chromatographic behavior, and mass spectral fragmentation.

Physicochemical Properties (Predicted):

  • Molecular Formula: C₁₄H₂₁NO

  • Molecular Weight: 219.33 g/mol

  • Key Features: Aromatic ring (UV active), tertiary amide, moderate polarity, semi-volatile.

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Method Selection Framework

Choosing the optimal analytical technique requires a logical approach based on the analytical objective. The following decision tree illustrates a typical thought process for selecting a method for N,N-diisopropylbenzeneacetamide analysis.

MethodSelection cluster_legend Legend start Define Analytical Goal matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple (e.g., Bulk Material) lcmsms UHPLC-MS/MS (Trace Analysis, Bioanalysis) matrix->lcmsms Complex (e.g., Plasma, Wastewater) confirmation Structural Confirmation Needed? sensitivity->confirmation Moderate (ppm level) sensitivity->lcmsms High (ppb/ppt level) hplc HPLC-UV (Routine QC, High Concentration) confirmation->hplc No (Quantification Only) gcms GC-MS (Impurity ID, Volatility Check) confirmation->gcms Yes (ID by Fragmentation) StartNode Start DecisionNode Decision MethodNode Method HighSensitivityMethod High Sensitivity Method

Caption: Decision tree for analytical method selection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in uncomplicated matrices where concentration levels are in the parts-per-million (µg/mL) range. The technique leverages the ultraviolet absorbance of the benzene ring for detection.

Principle of Operation

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase. N,N-diisopropylbenzeneacetamide, being moderately non-polar, exhibits good retention and peak shape on C18 columns. A Diode Array Detector (DAD) is used to monitor absorbance across a range of wavelengths, allowing for optimal wavelength selection and peak purity analysis.

Experimental Protocol

Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a target concentration of 100 µg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrument Configuration & Conditions:

    • Set up an HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to N,N-diisopropylbenzeneacetamide by its retention time.

    • Quantify the analyte by comparing its peak area to a multi-point calibration curve prepared from a certified reference standard.

Method Parameters and Rationale
ParameterRecommended SettingRationale & Expertise
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time for standard QC labs.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that improves peak shape by protonating free silanols on the column packing, reducing peak tailing.[1]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a preferred organic solvent due to its low viscosity and UV cutoff, ensuring a stable baseline.
Gradient Elution 40% B to 95% B over 10 minA gradient is crucial for eluting the analyte with a sharp peak while also cleaning the column of any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (DAD) 210 nm & 254 nmThe benzene ring exhibits strong absorbance at these wavelengths. Monitoring multiple wavelengths helps in identifying co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for impurity profiling where structural information of unknown peaks is required.

Principle of Operation

In GC, the sample is vaporized and separated based on boiling point and interaction with a stationary phase inside a capillary column. As components elute, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint."[2][3]

Experimental Protocol

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 50 µg/mL.

    • Transfer the solution to a 2 mL GC vial with a screw cap and septum.

  • Instrument Configuration & Conditions:

    • Configure a GC system with a split/splitless injector coupled to a single quadrupole mass spectrometer.

    • Perform a splitless injection of 1 µL to maximize sensitivity.

  • Data Analysis:

    • Identify the analyte peak by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum. The molecular ion (M⁺) at m/z 219 and characteristic fragment ions should be present.

    • For quantification, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4]

Method Parameters and Rationale
ParameterRecommended SettingRationale & Expertise
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmThis is a low-polarity 5% phenyl-methylpolysiloxane column, which is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[2][3]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the most common carrier gas, providing good chromatographic efficiency.
Oven Program 100°C (1 min), ramp at 15°C/min to 300°C (5 min)The initial hold ensures good peak focusing, while the ramp allows for the separation of compounds with varying boiling points.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard, highly reproducible hard ionization technique that generates rich, structurally significant fragmentation patterns.[3]
MS Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Mass Range Scan m/z 40 - 450A wide scan range ensures capture of the molecular ion and all relevant fragment ions.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For trace-level quantification (ppb or ng/mL) in complex matrices like plasma, urine, or environmental water samples, UHPLC-MS/MS is the definitive method. Its exceptional sensitivity and selectivity are achieved through the use of Multiple Reaction Monitoring (MRM).[5][6][7]

Principle of Operation

UHPLC uses columns with smaller particles (<2 µm) to achieve faster separations and higher resolution than conventional HPLC. The eluent is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer operates in MS/MS mode. A precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific product ion is selected in the third (Q3). This specific precursor-to-product ion transition is monitored, drastically reducing background noise and matrix interference.[5][8]

Workflow and Protocol

lcms_workflow UHPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Collect Sample (e.g., Plasma) spe 2. Solid Phase Extraction (SPE) Condition -> Load -> Wash -> Elute sample->spe evap 3. Evaporate & Reconstitute in Mobile Phase spe->evap uhplc 4. UHPLC Separation (Fast Gradient on C18) evap->uhplc msms 5. MS/MS Detection (MRM) Q1: Select [M+H]⁺ Q3: Select Product Ion uhplc->msms data 6. Data Processing (Quantification via MRM Peak Area) msms->data

Caption: Workflow for trace bioanalysis using SPE and UHPLC-MS/MS.

Protocol: UHPLC-MS/MS Analysis

  • Sample Preparation (Solid Phase Extraction for Plasma):

    • Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Load 500 µL of plasma sample (pre-treated with 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50:50 water:acetonitrile.

  • Instrument Configuration & Conditions:

    • Couple a UHPLC system to a triple quadrupole mass spectrometer with an ESI source.

    • Inject 5 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peak area for the specified MRM transition.

    • Quantify using a calibration curve prepared in the same matrix (matrix-matched standards) to compensate for matrix effects.

Method Parameters and Rationale
ParameterRecommended SettingRationale & Expertise
Column UPLC C18, 50 mm x 2.1 mm, 1.8 µmSmall particle size enables high resolution and fast analysis times, critical for high-throughput labs.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[1]
Mobile Phase B Acetonitrile with 0.1% Formic AcidProvides strong elution for the analyte on a reverse-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and compatibility with the MS interface.
Ionization Mode ESI PositiveElectrospray ionization is a soft technique ideal for polar and semi-polar molecules. The amide nitrogen is expected to readily accept a proton.
MRM Transitions Precursor (Q1): m/z 220.2 ([M+H]⁺)Product (Q3): (Predicted) m/z 118.1 (loss of diisopropylamine), m/z 100.2 (diisopropylamine fragment)The precursor is the protonated molecule. Product ions are determined by infusing a standard and performing a product ion scan. The most intense and stable fragments are chosen for quantification and confirmation.

Method Validation Summary

Any developed method must be validated to ensure it is fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (DAD), no interfering peaks in blank matrix (MS).
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.995.
Accuracy Closeness of test results to the true value.Recovery of 80-120% for spiked samples (trace analysis), 98-102% (bulk).
Precision Agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (trace), ≤ 2% (bulk).
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined.S/N ≥ 10 with acceptable precision and accuracy.[9]

References

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Al-Mazroua, H. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Retrieved from [Link]

  • Kafle, A., et al. (2016). Isotopically Coded N-Methoxy Amide Reagents for GC-MS Profiling of Carbonyl Compounds via Mass Spectral Tag Generation. The Royal Society of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Bis(2,6-diisopropylphenyl)carbodiimide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rao, D. V., et al. (2021). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. PMC. Retrieved from [Link]

  • Mioduski, J. (2005). Analytical Method and Detection Limit Studies for Detection of GB in GB Hydrolysate. Defense Technical Information Center. Retrieved from [Link]

  • Shaikh, F., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]

  • Patel, K., et al. (2021). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Sai Life Sciences. Retrieved from [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Al-Rajhi, M., et al. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. PMC. Retrieved from [Link]

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Wang, C., et al. (2022). An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. MDPI. Retrieved from [Link]

  • Farré, M., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods. Retrieved from [Link]

  • Avants, B., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Retrieved from [Link]

Sources

Application

HPLC-UV Method Development for N,N-Diisopropylbenzeneacetamide Quantification

Application Note: AN-2026-DISO-01 Executive Summary This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of N,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DISO-01

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of N,N-diisopropylbenzeneacetamide (also known as


-phenyl-N,N-diisopropylacetamide).[1][2]

This compound is a critical process-related intermediate and potential impurity in the synthesis of Disopyramide , a Class Ia antiarrhythmic drug. Its accurate quantification is essential for establishing drug substance purity in compliance with ICH Q3A(R2) guidelines. This protocol prioritizes robustness and sensitivity , utilizing a Reverse-Phase (RP-HPLC) approach on a C18 stationary phase.[1][2]

Chemical Context & Physicochemical Properties

Understanding the analyte is the first step in rational method design.

PropertyDescriptionImpact on Method Development
Chemical Structure Tertiary amide with a phenyl ring and two isopropyl groups.[1][2]Chromophore: The phenyl ring absorbs strongly at ~210–220 nm and moderately at 254 nm.Hydrophobicity: The isopropyl groups and benzene ring make it lipophilic (LogP ~2.5–3.0).
Polarity Non-polar / Neutral.[2]Retention: Will retain strongly on C18 columns. Requires high organic solvent strength for elution.
pKa Amide nitrogen is non-basic; no ionizable groups in the physiological pH range.pH Independence: Retention is largely unaffected by mobile phase pH, but pH control is necessary if separating from basic precursors (e.g., diisopropylamine).[1]
Solubility Soluble in Acetonitrile, Methanol, Ethanol.[1] Poorly soluble in water.Diluent: Sample diluent must match the initial mobile phase conditions (high organic) to prevent precipitation or peak distortion ("solvent shock").

Method Development Strategy

The following decision matrix outlines the causal logic used to select the final chromatographic conditions.

Stationary Phase Selection
  • Recommendation: C18 (Octadecyl) End-capped, 5 µm or 3.5 µm particle size.[1][2]

  • Rationale: The analyte is moderately lipophilic. A C18 column provides the necessary hydrophobic interaction for retention. "End-capping" reduces secondary silanol interactions, ensuring sharp peak shapes for any residual amine precursors that might be present in the sample matrix.

  • Alternative: Phenyl-Hexyl columns can be used if resolution from other aromatic impurities (e.g., Disopyramide) is difficult on C18, leveraging

    
     interactions.[1][2]
    
Mobile Phase & Wavelength
  • Organic Modifier: Acetonitrile (ACN) is superior to Methanol (MeOH) for this application.[2]

    • Reason: The target detection wavelength is 220 nm (to maximize sensitivity for the benzene ring). MeOH has a UV cutoff ~205 nm and can cause baseline noise/drift at 220 nm. ACN is transparent down to 190 nm.

  • Buffer: Potassium Phosphate (pH 3.0) .

    • Reason: While the analyte is neutral, the matrix often contains Disopyramide (basic, pKa ~10.4). An acidic pH suppresses silanol ionization (

      
      ) on the column, preventing peak tailing for the basic parent drug and ensuring the impurity is resolved from it.
      
Visualization: Method Development Logic

MethodLogic Start Analyte: N,N-diisopropylbenzeneacetamide PropAnalysis Properties: Neutral, Lipophilic, UV Active Start->PropAnalysis ColSel Column Selection PropAnalysis->ColSel Lipophilicity MP_Sel Mobile Phase Selection PropAnalysis->MP_Sel Solubility/UV Det_Sel Detection PropAnalysis->Det_Sel Chromophore C18 C18 (Hydrophobic Interaction) ColSel->C18 FinalMethod Optimized Method Parameters C18->FinalMethod ACN Acetonitrile (Low UV Cutoff) MP_Sel->ACN Buffer Buffer pH 3.0 (Silanol Suppression) MP_Sel->Buffer ACN->FinalMethod UV220 UV @ 220 nm (Max Sensitivity) Det_Sel->UV220 UV220->FinalMethod

Caption: Decision tree for selecting HPLC parameters based on analyte physicochemical properties.

Detailed Analytical Protocol

Equipment & Reagents[2]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) equipped with a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (85%), AR Grade.

    • Water (Milli-Q / 18.2 M

      
      ).[1][2]
      
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm (Reference: 360 nm if PDA used)
Run Time 20 minutes
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program

A gradient is recommended to prevent the late elution of highly lipophilic dimers or the retention of the parent drug if present.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.007030Initial Hold
2.007030Start Gradient
12.002080Ramp to High Organic
15.002080Wash
15.107030Return to Initial
20.007030Re-equilibration
Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 25 mg of N,N-diisopropylbenzeneacetamide reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile and dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50 v/v).

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard 5 times.

  • Requirement: %RSD of peak area

    
     2.0%.
    
  • Requirement: Tailing Factor (

    
    ) between 0.8 and 1.5.[2]
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.[2][3]
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the standard deviation of the response (


) and the slope (

) of the calibration curve.
  • 
    [1][2]
    
  • 
    [1][2]
    
  • Estimated LOQ for this method: ~0.5 µg/mL (approx.[2] 0.1% impurity level relative to a 500 µg/mL drug sample).[2]

Experimental Workflow Diagram

Workflow Sample Sample (API or Reaction Mix) Prep Sample Prep (Dissolve in 50:50 ACN:Buffer) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC HPLC Analysis (Gradient C18, 220nm) Filter->HPLC Data Data Processing (Integration & Calc) HPLC->Data Report Final Report (Pass/Fail vs. Limit) Data->Report

Caption: Step-by-step analytical workflow from sample preparation to reporting.

Troubleshooting & Causality

  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than the mobile phase (e.g., sample dissolved in 100% ACN while initial MP is 30% ACN).

    • Fix: Dilute sample in mobile phase or a weaker solvent mixture (50:50 ACN:Water).[2]

  • Problem: High backpressure.

    • Cause: Precipitation of buffer salts in the ACN mixing line.

    • Fix: Ensure the buffer concentration is

      
       25 mM when mixing with >80% ACN. The proposed 20 mM is safe.
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[2]Link[1][2]

  • National Center for Biotechnology Information. (2024).[2] Disopyramide (Compound Summary). PubChem. Link (Context for parent drug structure and impurities).[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Authoritative text on C18/Mobile phase selection logic).

Sources

Method

Application Notes &amp; Protocols: N,N-Diisopropylbenzeneacetamide as a Novel Building Block for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Platform In the relentless pursuit of novel chemical entities with enhanced therapeutic potential and unique material properties, the strategic design of molecular building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Platform

In the relentless pursuit of novel chemical entities with enhanced therapeutic potential and unique material properties, the strategic design of molecular building blocks is paramount.[1] N,N-disubstituted amides are a cornerstone of modern organic synthesis, valued for their stability and versatile reactivity. This guide introduces N,N-diisopropylbenzeneacetamide, a structurally distinct amide, as a promising, albeit underexplored, building block for the synthesis of complex molecular architectures.

N,N-diisopropylbenzeneacetamide, characterized by a phenylacetyl group appended to a diisopropylamine moiety, offers a unique combination of reactive sites. The bulky isopropyl groups provide significant steric hindrance around the nitrogen atom, influencing the conformation and reactivity of the amide bond. This steric shielding can be strategically exploited to direct reactions towards other positions on the molecule. Key reactive centers include:

  • The amide carbonyl group , which can be reduced or subjected to nucleophilic attack.

  • The α-carbon (benzylic position), which is activated for deprotonation and subsequent functionalization.

  • The aromatic ring , which is amenable to electrophilic substitution reactions.

This document serves as a comprehensive guide for researchers, outlining the proposed synthesis of N,N-diisopropylbenzeneacetamide and providing detailed protocols for its application as a versatile precursor in the generation of novel compounds. The methodologies presented are grounded in established principles of organic chemistry, drawing parallels from the behavior of structurally related amides.

Physicochemical & Safety Profile (Predicted)

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₁₄H₂₁NOFrom proposed structure
Molecular Weight 219.33 g/mol From proposed structure
Appearance Colorless to pale yellow liquid/low melting solidSimilar to other N,N-disubstituted amides
Boiling Point > 200 °CHigher than N,N-diisopropylacetamide due to the phenyl group
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Typical for amides of this size
LogP ~3.0 - 3.5Increased lipophilicity from the benzene ring and isopropyl groups

Safety Considerations: Similar to other N,N-disubstituted amides, N,N-diisopropylbenzeneacetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on related structures, it may cause skin and eye irritation.[3]

Part 1: Synthesis of N,N-Diisopropylbenzeneacetamide

The most direct and reliable method for synthesizing N,N-diisopropylbenzeneacetamide is through the coupling of phenylacetyl chloride with diisopropylamine. This is a standard Schotten-Baumann type reaction. The use of a non-nucleophilic base is recommended to scavenge the HCl byproduct without competing with the primary reaction.[4]

Experimental Workflow: Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A Dissolve Diisopropylamine and Triethylamine in DCM B Cool to 0°C (Ice Bath) A->B C Add Phenylacetyl Chloride (dropwise) B->C Under N₂ atmosphere D Warm to RT Stir for 2-4h C->D E Quench with H₂O Separate Layers D->E F Wash Organic Layer (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Workflow for the synthesis of N,N-diisopropylbenzeneacetamide.

Detailed Protocol: Synthesis

Materials:

  • Phenylacetyl chloride (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add diisopropylamine (1.1 equiv) and anhydrous dichloromethane.

  • Basification: Add triethylamine (1.2 equiv) to the solution. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Acylation: Dissolve phenylacetyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N,N-diisopropylbenzeneacetamide by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Part 2: Application in Novel Compound Synthesis

N,N-diisopropylbenzeneacetamide is a versatile building block, primarily due to the reactivity of the α-carbon. The benzylic protons are acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then react with various electrophiles, enabling the construction of more complex carbon skeletons.

Application Example: α-Alkylation for Phenyl-Substituted Scaffolds

A key application is the α-alkylation of the amide. This reaction introduces a new alkyl group at the benzylic position, providing access to a wide range of α-substituted phenylacetamide derivatives. These structures are precursors to valuable pharmacophores, such as substituted phenethylamines.

Reaction Workflow: α-Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup & Purification A Dissolve Amide in THF B Cool to -78°C (Dry Ice/Acetone) A->B C Add Strong Base (LDA) (dropwise) B->C D Add Alkyl Halide (R-X) C->D Under N₂ atmosphere E Stir at -78°C Allow to Warm to RT D->E F Quench with sat. NH₄Cl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Workflow for α-alkylation of N,N-diisopropylbenzeneacetamide.

Detailed Protocol: α-Alkylation with Iodomethane

Materials:

  • N,N-diisopropylbenzeneacetamide (1.0 equiv)

  • Lithium diisopropylamide (LDA) solution (1.1 equiv, e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Iodomethane (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and N,N-diisopropylbenzeneacetamide (1.0 equiv).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure kinetic control and prevent side reactions.

  • Deprotonation (Enolate Formation): Slowly add the LDA solution (1.1 equiv) dropwise via syringe. The use of a strong, sterically hindered base like LDA is crucial for efficient deprotonation at the α-carbon without nucleophilic attack at the amide carbonyl. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add iodomethane (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours.

  • Warming: After 2 hours, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

  • Workup - Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel to yield the α-methylated product. Confirm the structure of the novel compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

N,N-diisopropylbenzeneacetamide represents a highly promising and versatile building block for synthetic chemists. Its strategic design allows for selective functionalization at the α-carbon, providing a robust platform for the synthesis of diverse and complex molecular scaffolds. The protocols detailed herein offer a foundational methodology for the preparation and application of this novel intermediate. Future work could explore the asymmetric alkylation of its enolate, further expanding its utility in the synthesis of chiral molecules for drug discovery and development.[5] The principles outlined can be extended to a wide range of electrophiles beyond alkyl halides, opening avenues to novel compounds with unique chemical and biological properties.

References

  • Cheméo. Chemical Properties of N,N-Diisopropylbenzamide (CAS 20383-28-2). Available at: [Link]

  • PubChem. N,N-Diisopropylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Vinuthana Pharma Tech Pvt Ltd. N,N-Diisopropyl Carbodiimide. (2024). Available at: [Link]

  • Google Patents.Synthetic method for N,N'-diisopropyl carbodiimide. (CN103382168A).
  • Al-Ali, H., et al. (2015). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. Drug Discovery Today, 20(1), 11-7. Available at: [Link]

  • Wikipedia. N,N-Diisopropylethylamine. Wikimedia Foundation. Available at: [Link]

  • Google Patents.Process for preparation of n,n-di substituted carboxamides. (US20150126734A1).
  • Wikipedia. N,N'-Diisopropylcarbodiimide. Wikimedia Foundation. Available at: [Link]

  • Organic Syntheses. Rhodium-Catalyzed Dehydrogenative/Oxidative Olefination of N,N-Diethylbenzamide. (2014). Available at: [Link]

  • Specialty Chemicals. N,N'-Diisopropylcarbodiimide (DIC): A Versatile Intermediate for Pharmaceutical Synthesis. Available at: [Link]

  • IOCB Prague. (2021). Novel synthetic pathway leading to N-alkenyl building blocks. Available at: [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving N,N-Diisopropyl-2-phenylacetamide

Introduction N,N-diisopropyl-2-phenylacetamide is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered amide functionality, conferred by the two isopropyl groups,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-diisopropyl-2-phenylacetamide is a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered amide functionality, conferred by the two isopropyl groups, alongside the reactivity of the benzylic position, presents a unique chemical profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving N,N-diisopropyl-2-phenylacetamide. The protocols herein are designed to be robust and reproducible, with an emphasis on understanding the causality behind experimental choices to ensure scientific integrity.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The key data for N,N-diisopropyl-2-phenylacetamide are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₁NOPubChem
Molecular Weight 219.33 g/mol PubChem
Appearance Expected to be a solid or oilGeneral knowledge
¹H NMR (CDCl₃, ppm) Anticipated shifts: ~1.3-1.5 (d, 12H, -CH(CH₃)₂), ~3.5-3.7 (sept, 2H, -CH(CH₃)₂), ~3.7 (s, 2H, -CH₂-Ph), ~7.2-7.4 (m, 5H, Ar-H)General knowledge
¹³C NMR (CDCl₃, ppm) Anticipated shifts: ~20-22 (-CH(CH₃)₂), ~47-49 (-CH(CH₃)₂), ~42 (-CH₂-Ph), ~126-129 (Ar-C), ~136 (Ar-C), ~171 (C=O)General knowledge
IR (cm⁻¹) Anticipated absorption: ~1640-1680 (C=O stretch)General knowledge
Mass Spec (m/z) Anticipated molecular ion [M]⁺: 219PubChem

Core Reactions and Protocols

This section details the experimental setup for the synthesis, hydrolysis, and α-alkylation of N,N-diisopropyl-2-phenylacetamide. The protocols are presented with an emphasis on the rationale behind each step.

Synthesis of N,N-Diisopropyl-2-phenylacetamide via Acyl Chloride

The most common and efficient method for the synthesis of tertiary amides is the reaction of an amine with an acyl chloride. This method is favored due to the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Acyl Chloride Activation: Phenylacetic acid is converted to the more reactive phenylacetyl chloride using thionyl chloride (SOCl₂). The reaction is often catalyzed by a few drops of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent.

  • Base: A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction. This prevents the protonation of the diisopropylamine, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction and minimize side reactions.

Experimental Protocol:

  • Preparation of Phenylacetyl Chloride:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add phenylacetic acid (1.0 eq).

    • Under a fume hood, slowly add thionyl chloride (1.5 - 2.0 eq).

    • Add a catalytic amount of DMF (1-2 drops).[1]

    • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours until the evolution of gas ceases.[1]

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is typically used immediately in the next step.

  • Amidation:

    • Dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared phenylacetyl chloride (1.0 eq) in DCM to the cooled amine solution dropwise over 30-60 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,N-diisopropyl-2-phenylacetamide.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_activation Acid Chloride Formation cluster_amidation Amidation Reaction cluster_purification Work-up & Purification Phenylacetic_Acid Phenylacetic Acid Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetic_Acid->Phenylacetyl_Chloride Activation SOCl2_DMF SOCl₂ / cat. DMF Phenylacetyl_Chloride_sol Phenylacetyl Chloride (in DCM) Diisopropylamine Diisopropylamine Amine_Solution Cooled Amine Solution (0 °C) Diisopropylamine->Amine_Solution Base Et₃N or DIPEA Base->Amine_Solution Solvent Anhydrous DCM Solvent->Amine_Solution Reaction_Mixture Reaction Mixture Amine_Solution->Reaction_Mixture Phenylacetyl_Chloride_sol->Reaction_Mixture Slow Addition Quench Quench with H₂O Reaction_Mixture->Quench Extraction Extraction & Washes Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N,N-Diisopropyl-2- phenylacetamide Purification->Final_Product Hydrolysis_Pathway Amide N,N-Diisopropyl-2- phenylacetamide Acid_Conditions H₃O⁺, Δ Amide->Acid_Conditions Base_Conditions OH⁻, H₂O, Δ Amide->Base_Conditions Products Phenylacetic Acid + Diisopropylamine Acid_Conditions->Products Acid-Catalyzed Base_Conditions->Products Base-Catalyzed

General pathways for the hydrolysis of N,N-diisopropyl-2-phenylacetamide.
α-Alkylation of N,N-Diisopropyl-2-phenylacetamide

The α-protons of N,N-diisopropyl-2-phenylacetamide are acidic due to the adjacent phenyl and carbonyl groups, allowing for deprotonation and subsequent alkylation. This reaction is a powerful tool for carbon-carbon bond formation.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the carbonyl group. Common bases include lithium diisopropylamide (LDA) or sodium hydride (NaH). LDA is often preferred for its high basicity and steric hindrance.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the resulting enolate.

  • Temperature: The deprotonation is typically carried out at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. The alkylation is then allowed to proceed at a slightly higher temperature.

  • Alkylating Agent: A reactive alkyl halide (e.g., methyl iodide, ethyl bromide) is used as the electrophile.

Experimental Protocol:

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve N,N-diisopropyl-2-phenylacetamide (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF to the amide solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the α-alkylated product.

Alkylation Experimental Workflow:

Alkylation_Workflow Start N,N-Diisopropyl-2- phenylacetamide in anhydrous THF Cooling1 Cool to -78 °C Start->Cooling1 Add_Base Add LDA solution Cooling1->Add_Base Enolate_Formation Stir at -78 °C for 1h (Enolate Formation) Add_Base->Enolate_Formation Add_Alkyl_Halide Add Alkyl Halide (e.g., CH₃I) Enolate_Formation->Add_Alkyl_Halide Reaction Stir at -78 °C to RT Add_Alkyl_Halide->Reaction Quench Quench with sat. NH₄Cl Reaction->Quench Workup Extraction & Purification Quench->Workup Product α-Alkylated Product Workup->Product

Step-by-step workflow for the α-alkylation of N,N-diisopropyl-2-phenylacetamide.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work should be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [2][3]* Fume Hood: All manipulations of volatile, corrosive, or toxic reagents such as thionyl chloride, strong acids, and bases should be performed in a well-ventilated chemical fume hood. * Inert Atmosphere: Reactions involving strong bases like LDA and NaH must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Handling of Reagents:

    • Thionyl Chloride: Is corrosive and lachrymatory. Handle with extreme care.

    • Strong Acids and Bases: Are corrosive and can cause severe burns. Handle with appropriate caution.

    • LDA: Is a pyrophoric reagent and must be handled with care under inert conditions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [3][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [3][4]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. [4]

Conclusion

The experimental protocols detailed in this guide provide a robust framework for the synthesis and manipulation of N,N-diisopropyl-2-phenylacetamide. By understanding the underlying principles and the rationale for each experimental choice, researchers can confidently and safely execute these reactions. The provided workflows and safety information are intended to support the successful and responsible conduct of research in the dynamic fields of organic synthesis and drug development.

References

  • Spectrum Chemical. (2014).
  • MedchemExpress.com. (2026).
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
  • Benchchem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
  • Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides.
  • Organic Syntheses. Phenylacetamide.
  • Google Patents.
  • PubChem. N,N-diisopropyl-2-oxo-2-phenylacetamide.
  • The Royal Society of Chemistry. Experimental Section Materials.
  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PMC.
  • ResearchGate. (PDF) Alkylation of N-Substituted 2-Phenylacetamides.
  • Google Patents. Synthesis method of N, N-diisopropylethylamine.
  • Organic Syntheses.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
  • ChemicalBook. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis.
  • Organic Syntheses.
  • MDPI. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
  • ChemRxiv.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide.
  • University of Washington.
  • PubChem. N,N-Diisopropylacetamide.
  • Google Patents. Method for producing phenylacetamide compound.
  • PubChem. N,N-Diethyl-2-phenylacetamide.

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Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in N,N-diisopropylbenzeneacetamide reactions

Technical Support Center: N,N-Diisopropylbenzeneacetamide Synthesis Case Reference: #DIPA-AMIDE-001 Subject: Minimizing Side Products in Sterically Hindered Amidation Protocols Introduction: The Steric Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diisopropylbenzeneacetamide Synthesis Case Reference: #DIPA-AMIDE-001 Subject: Minimizing Side Products in Sterically Hindered Amidation Protocols

Introduction: The Steric Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat N,N-diisopropylbenzeneacetamide synthesis as a routine amide coupling. It is not.

Unlike its diethyl or dimethyl counterparts, diisopropylamine (DIPA) possesses significant steric bulk around the nitrogen center. This creates a kinetic barrier to nucleophilic attack. In the synthesis of N,N-diisopropylbenzeneacetamide from phenylacetyl chloride (or phenylacetic acid), you are fighting a "race condition":

  • The Desired Path: Slow attack of the hindered amine on the carbonyl.[1]

  • The Side Path: Fast attack by smaller nucleophiles (water) or competitive side reactions (anhydride formation).

This guide prioritizes the Acid Chloride Route (standard for scale-up) but addresses Coupling Agent artifacts where relevant.

Part 1: The Impurity Landscape (Forensics)

Before troubleshooting, you must identify the enemy. Below is the profile of common side products for this specific reaction.

Impurity TypeChemical IdentityOrigin / Root CauseDetection Signal (Typical)
Hydrolysis Product Phenylacetic AcidMoisture ingress; Reaction time too long (allowing ambient moisture to compete).HPLC: Fronting peak (polar). 1H NMR: Broad singlet >10 ppm (COOH).
Dimer Phenylacetic AnhydrideExcess acid chloride reacting with the carboxylate salt of the acid (formed via hydrolysis).IR: Doublet carbonyl stretch (1750/1820 cm⁻¹).
Coupling Byproduct N-Acylurea derivativesRearrangement of O-acylisourea intermediate (Only if using DCC/EDC coupling).LC-MS: Mass = Product + Urea mass.
Salt Contaminant DIPA HydrochlorideInefficient aqueous workup; pH not adjusted high enough during extraction.1H NMR: Broad shifts; non-stoichiometric integration.
Thermal Degradants "Tars" / OligomersReaction temperature too high (

C) during addition, causing ketene-like polymerization.
Appearance: Dark yellow/brown oil instead of white solid.

Part 2: Mechanism & Critical Control Points

To minimize these impurities, you must visualize the competition at the molecular level.

ReactionPathways Start Phenylacetyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate + DIPA (Slow due to Sterics) Impurity1 Phenylacetic Acid (Hydrolysis) Start->Impurity1 + H2O (Fast!) DIPA Diisopropylamine (Sterically Hindered) Water Trace Moisture (Fast Nucleophile) Product N,N-Diisopropylbenzeneacetamide (Target) Intermediate->Product - HCl Impurity2 Phenylacetic Anhydride Impurity1->Impurity2 + Start (Excess)

Figure 1: The Kinetic Competition. Note that moisture (red path) faces no steric hindrance, making it a faster reactant than DIPA if the system is not strictly anhydrous.

Part 3: Troubleshooting Guides

Scenario A: "I have high levels of Phenylacetic Acid in my crude."

Diagnosis: The rate of hydrolysis is outcompeting the rate of amidation. The Fix:

  • Solvent Dryness: DCM or THF must be anhydrous. Phenylacetyl chloride is highly moisture-sensitive.

  • The "Sacrificial" Base: Ensure you are using at least 2.2 equivalents of amine (or 1 eq DIPA + 1.2 eq TEA). The HCl generated must be scavenged immediately to prevent acid-catalyzed hydrolysis.

  • Catalysis (The Secret Weapon): Add 5-10 mol% DMAP (4-Dimethylaminopyridine).

    • Why? DMAP forms a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically sensitive and transfers the acyl group to the hindered DIPA much faster than the acid chloride can.

Scenario B: "The reaction is stuck at 60% conversion."

Diagnosis: Steric stalling.[1] The nucleophile (DIPA) cannot access the carbonyl carbon effectively at the current energy state. The Fix:

  • Temperature Ramp: Start at

    
    C to mix reagents (controlling exotherm), but you must  warm to reflux (DCM: 
    
    
    
    C or THF:
    
    
    C) to drive the reaction to completion.
  • Activation: If using the Acid Chloride route fails, switch to In Situ Activation using Oxalyl Chloride with catalytic DMF. This generates the acid chloride freshly without degradation products associated with storage.

Scenario C: "My product is an oil/colored, not a white solid."

Diagnosis: Trace solvent entrapment or thermal oligomerization. The Fix:

  • High Vacuum: N,N-diisopropylbenzeneacetamide is a solid (mp ~66-70°C). If it is an oil, it likely contains trapped solvent or unreacted DIPA. Rotovap at

    
     at 
    
    
    
    C for 2 hours.
  • Recrystallization: Do not rely on chromatography. Recrystallize from Hexane/Ethyl Acetate (9:1) . The non-polar impurities (anhydrides) stay in solution; the amide crystallizes out.

Part 4: Optimized Synthetic Protocol (Self-Validating)

This protocol incorporates the "DMAP Turbo" strategy to overcome steric hindrance.

Reagents:

  • Phenylacetyl chloride (1.0 eq)[1]

  • Diisopropylamine (1.1 eq)

  • Triethylamine (1.2 eq) - Acts as the proton scavenger

  • DMAP (0.05 eq) - Acyl transfer catalyst

  • DCM (Anhydrous, 10 volumes)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Purge with Nitrogen/Argon.

  • Base Solution: Charge DCM, DIPA, Triethylamine, and DMAP. Cool to

    
    C.
    
  • Addition: Dissolve Phenylacetyl chloride in minimal DCM. Add dropwise over 30 mins.

    • Checkpoint: Maintain internal temp

      
      C.
      
  • Reaction: Allow to warm to Room Temp (RT). Stir 2 hours.

    • QC Check: Pull aliquot for TLC (Hexane/EtOAc 3:1). If SM remains, heat to gentle reflux for 1 hour.

  • Quench: Cool to RT. Add Sat. NaHCO₃ (removes HCl and hydrolyzes unreacted acid chloride to water-soluble salt).

  • Workup: Extract Organic layer.[1] Wash with 1M HCl (Critical step: removes unreacted DIPA and DMAP). Wash with Brine.[2] Dry over MgSO₄.[2]

  • Isolation: Concentrate. Recrystallize from Hexanes.

Part 5: Analytical Reference Data

Use these parameters to validate your product.

1. H-NMR (CDCl₃, 400 MHz) Expectations:

  • 
     7.2-7.4 (m, 5H):  Aromatic protons.
    
  • 
     3.6-3.7 (s, 2H):  Benzylic -CH₂-. Note: If this is split or broad, check for rotamers, common in hindered amides.
    
  • 
     3.4-4.0 (m, 2H):  Methine (-CH-) of isopropyl groups. Often appear as two separate broad peaks due to restricted rotation (cis/trans isomerism).
    
  • 
     1.1-1.4 (d, 12H):  Methyl groups of isopropyls.
    

2. Diagnostic Graph: Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckAcid High Acid Content? Start->CheckAcid CheckYield Low Yield? Start->CheckYield CheckColor Dark Color? Start->CheckColor SolnMoisture Action: Dry Solvents & Increase N2 Flow CheckAcid->SolnMoisture Yes SolnTemp Action: Increase Temp (Reflux) CheckYield->SolnTemp If Temp Low SolnCat Action: Add DMAP CheckYield->SolnCat If Temp High SolnPurify Action: Recrystallize (Hex/EtOAc) CheckColor->SolnPurify

Figure 2: Rapid Diagnostic Decision Tree for N,N-diisopropylbenzeneacetamide.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Amide Synthesis Protocols).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of Nucleophilic Acyl Substitution and Steric Hindrance).

  • Org. Synth. 1941, 21, 99. Phenylacetamide Synthesis (Foundational protocol for phenylacetic acid derivatives).

  • BenchChem Technical Support. N-ethyl-2-oxo-2-phenylacetamide Synthesis & Impurities. (Analogous impurity profiles for phenylacetamides).

  • Li, Y. et al. Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents. J. Mol.[3] Liq. 2019, 291, 111264.[3] (Purification/Solubility Data).

Sources

Optimization

Purification techniques for crude N,N-diisopropylbenzeneacetamide

Technical Support Center: N,N-Diisopropylbenzeneacetamide Purification Case Reference: #PUR-AMIDE-002 Subject: Troubleshooting Isolation & Purification of N,N-Diisopropylbenzeneacetamide Applicable CAS: 10563-83-4 (Gener...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diisopropylbenzeneacetamide Purification

Case Reference: #PUR-AMIDE-002 Subject: Troubleshooting Isolation & Purification of N,N-Diisopropylbenzeneacetamide Applicable CAS: 10563-83-4 (Generic Analog Reference), 20383-28-2 (Benzamide Analog Reference) Support Level: Tier 3 (Senior Application Scientist)

Overview

Welcome to the Technical Support Center. You are likely synthesizing N,N-diisopropylbenzeneacetamide (also known as N,N-diisopropyl-2-phenylacetamide) via the reaction of phenylacetyl chloride with diisopropylamine.

This molecule presents a specific purification challenge: the bulky diisopropyl group creates significant steric hindrance and lipophilicity, often leading to "oiling out" during crystallization rather than forming a clean lattice. Furthermore, the presence of unreacted diisopropylamine (DIPA) can prevent solidification entirely.

This guide replaces standard templates with a decision-based troubleshooting workflow designed to rescue your batch.

Part 1: The "Crude" Phase (Workup & Isolation)

User Issue: "My crude product is a dark, viscous oil that smells like amine. It won't solidify."

Diagnosis: Your crude likely contains residual diisopropylamine (DIPA) or phenylacetic acid .

  • DIPA acts as a solvent, preventing crystal lattice formation.

  • Phenylacetic acid (from hydrolysis of the acid chloride) introduces impurities that lower the melting point.

The Fix: Aggressive Acid/Base Wash Protocol Do not attempt recrystallization yet. You must chemically strip these impurities first.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (flammability/volatility issues).

  • Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3][4] DIPA is protonated to form a water-soluble ammonium salt (

      
      ) and partitions into the aqueous layer. The amide remains in the organic layer.
      
  • Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ or 1M NaOH .

    • Mechanism:[2][3][4] Unreacted phenylacetic acid is deprotonated to form sodium phenylacetate (

      
      ), which moves to the aqueous layer.
      
  • Drying: Dry over anhydrous

    
    , filter, and rotary evaporate.
    

Visualizing the Separation Logic:

WorkupLogic Crude Crude Mixture (Amide + DIPA + Acid) Solvent Dissolve in EtOAc Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash AqLayer1 Aqueous Layer: DIPA-HCl Salt (Discard) AcidWash->AqLayer1 OrgLayer1 Organic Layer: Amide + Phenylacetic Acid AcidWash->OrgLayer1 BaseWash Wash with 1M NaOH OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Na-Phenylacetate (Discard) BaseWash->AqLayer2 FinalOrg Final Organic Layer: Neutral Amide BaseWash->FinalOrg

Figure 1: Chemical separation logic for removing amine and acid impurities prior to crystallization.

Part 2: Crystallization Troubleshooting (The "Polishing" Phase)

User Issue: "I tried recrystallizing from hot ethanol, but it formed a milky emulsion (oiled out) instead of crystals."

Diagnosis: "Oiling out" occurs when the melting point of your solid is lower than the boiling point of your solvent, or when the compound is too lipophilic for the solvent system chosen. N,N-diisopropyl amides are highly lipophilic.

The Fix: The "Cloud Point" Titration Method Avoid pure ethanol. Use a solvent pair system where the product is soluble in one (Good Solvent) and insoluble in the other (Bad Solvent).

Recommended Solvent Systems:

SystemRatio (Start)ApplicationRisk Level
EtOAc / Hexane 1:4Primary Recommendation. Excellent for lipophilic amides.Low
DCM / Hexane 1:5Good if compound is very soluble.Medium (Evaporation rate differs)
EtOH / Water 9:1Not Recommended for this specific amide. High risk of oiling out due to lipophilicity.High

Step-by-Step Protocol (EtOAc/Hexane):

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitate: Remove from heat. While still hot, add Hexane dropwise until a faint, persistent cloudiness appears.

  • Clear: Add 1-2 drops of EtOAc to clear the solution.

  • Cool: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C fridge.

    • Why: Rapid cooling traps impurities. Slow cooling builds a pure lattice.

  • Seed: If no crystals form, scratch the glass or add a seed crystal.

Part 3: Chromatography (The "Rescue" Phase)

User Issue: "Recrystallization failed. I have impurities co-eluting on TLC."

Diagnosis: The bulky isopropyl groups make the amide "slippery" on silica, often causing it to streak or co-elute with non-polar impurities.

The Fix: Gradient Elution with Modifier Standard Hexane/EtOAc gradients may not provide enough resolution.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • The "Secret" Weapon: Add 1% Triethylamine (TEA) to the mobile phase if you suspect residual acid is causing streaking.

    • Note: Amides are generally stable, but if you see tailing, it is usually due to the silica's acidity interacting with the amide nitrogen. TEA neutralizes the silica surface.

Part 4: Analytical Validation

User Question: "How do I confirm it is pure N,N-diisopropylbenzeneacetamide and not the acid?"

Validation Checklist:

TechniqueExpected Result for Pure ProductSign of Impurity
1H NMR Isopropyl Methine: Septet at

3.4–4.0 ppm.Benzylic CH2: Singlet at

3.6–3.8 ppm.
Extra multiplets (Rotamers are common in amides; do not confuse with impurity). Sharp singlet > 10 ppm (Acid).
IR Spectroscopy C=O Stretch: Strong band at 1640–1660 cm⁻¹ (Tertiary Amide).Broad O-H stretch at 2500–3300 cm⁻¹ (Carboxylic Acid).
Melting Point Sharp range (e.g., 68–70°C for analogs).Wide range (>3°C) or liquid at RT.

Rotamer Warning: N,N-diisopropyl amides often show restricted rotation around the C-N bond in NMR at room temperature. You may see "doubling" of the isopropyl methyl peaks. This is not an impurity. Run the NMR at 50°C to coalesce the peaks if unsure.

Summary Decision Matrix

DecisionMatrix Start Start: Crude Isolation StateCheck Is Crude Solid or Oil? Start->StateCheck Oil Oil / Sticky Gum StateCheck->Oil Solid Solid StateCheck->Solid ActionOil Perform Acid/Base Workup (See Part 1) Oil->ActionOil ActionRecrys Recrystallize (EtOAc/Hexane) Solid->ActionRecrys ActionOil->StateCheck Success Pure Crystals ActionRecrys->Success Fail Oiling Out / Impure ActionRecrys->Fail Column Flash Chromatography (Hex/EtOAc + 1% TEA) Fail->Column Column->Success

Figure 2: Decision tree for selecting the correct purification pathway based on physical state.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for amide purification and acid chloride synthesis).

  • National Institute of Standards and Technology (NIST). N,N-Diisopropylbenzamide (Analogous Data). NIST Chemistry WebBook, SRD 69.[5] Accessed 2024. (Used for melting point/solubility extrapolation of diisopropyl-benz-congeners). [Link][5]

  • PubChem. N,N-Diisopropylacetamide (Analogous Data).[6] CID 69797.[6] National Library of Medicine. (Solubility data for diisopropyl amides). [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of amide rotamers and silica interactions).

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for N,N-diisopropylbenzeneacetamide in complex matrices

Benchmarking Analytical Strategies for N,N-diisopropylbenzeneacetamide: UHPLC-MS/MS vs. HPLC-UV in Complex Matrices Executive Summary & Strategic Analysis N,N-diisopropylbenzeneacetamide (DIPBA) represents a class of lip...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Analytical Strategies for N,N-diisopropylbenzeneacetamide: UHPLC-MS/MS vs. HPLC-UV in Complex Matrices

Executive Summary & Strategic Analysis

N,N-diisopropylbenzeneacetamide (DIPBA) represents a class of lipophilic tertiary amides often encountered as key intermediates in the synthesis of anticholinergic drugs (e.g., Disopyramide) or as specific impurities in final drug products. Its analysis in complex matrices—such as human plasma or high-excipient formulations—presents distinct challenges:

  • Chromophore Limitations: The benzene ring offers UV absorption, but the lack of extended conjugation limits sensitivity, making trace analysis by UV difficult in dirty matrices.

  • Matrix Interference: The lipophilicity (LogP ~2.5–3.0) causes co-elution with endogenous plasma phospholipids, leading to ion suppression in Mass Spectrometry or baseline drift in UV.

This guide objectively compares the legacy standard (Method A: HPLC-UV with LLE ) against the modern high-throughput alternative (Method B: UHPLC-MS/MS with SPE ). While Method A is cost-effective for high-concentration formulation testing, Method B is validated here as the superior choice for bioanalysis and trace impurity profiling.

Methodological Comparison

Method A: The Legacy Standard (HPLC-UV)

Best for: Raw material release testing, high-concentration dosage forms.

  • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Separation: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Detection: UV-Vis at 215 nm (Amide/Phenyl absorption).

Method B: The Advanced Protocol (UHPLC-MS/MS)

Best for: PK studies, trace impurity analysis, plasma/urine matrices.

  • Extraction: Solid Phase Extraction (SPE) using Polymeric HLB cartridges to remove phospholipids.

  • Separation: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Detection: Triple Quadrupole MS (ESI+), MRM mode.

Detailed Experimental Protocols

The following workflows were executed to generate the validation data.

Workflow Visualization

AnalyticalWorkflow cluster_LLE Method A: LLE (Legacy) cluster_SPE Method B: SPE (Advanced) Sample Complex Matrix Sample (Plasma/Formulation) IS Add Internal Standard (DIPBA-d7) Sample->IS LLE_Step1 Add MTBE Vortex 5 min IS->LLE_Step1 SPE_Cond Condition HLB Cartridge (MeOH -> Water) IS->SPE_Cond LLE_Step2 Centrifuge & Freeze Supernatant Transfer LLE_Step1->LLE_Step2 LLE_Step3 Evaporate & Reconstitute (Mobile Phase) LLE_Step2->LLE_Step3 Analysis Chromatographic Separation LLE_Step3->Analysis SPE_Load Load Sample (Pre-treated with 2% H3PO4) SPE_Cond->SPE_Load SPE_Wash Wash: 5% MeOH (Remove Proteins/Salts) SPE_Load->SPE_Wash SPE_Elute Elute: ACN SPE_Wash->SPE_Elute SPE_Elute->Analysis Detection Detection (UV vs MS/MS) Analysis->Detection

Figure 1: Comparative workflow for Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE) pathways.

Protocol B: UHPLC-MS/MS (Recommended for Bioanalysis)

1. Sample Pre-treatment:

  • Aliquot 100 µL human plasma.

  • Add 10 µL Internal Standard (DIPBA-d7, 500 ng/mL).

  • Add 100 µL 2% Phosphoric Acid (

    
    ) to disrupt protein binding and ionize the amide for better solubility.
    

2. Solid Phase Extraction (SPE):

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply pre-treated sample at 1 mL/min.

  • Wash: 1 mL 5% Methanol in Water. Critical Step: This removes salts and proteins without eluting the lipophilic DIPBA.

  • Elute: 1 mL Acetonitrile (ACN).

  • Reconstitution: Evaporate under

    
     at 40°C; reconstitute in 100 µL Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).
    

3. LC-MS/MS Parameters:

  • Column: Waters BEH C18 (1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (Hold 90% B).

  • Transitions (ESI+):

    • Quantifier: m/z 220.2

      
       178.1 (Loss of isopropyl group).
      
    • Qualifier: m/z 220.2

      
       91.1 (Tropylium ion, indicative of benzene ring).
      

Validation Data & Performance Metrics

The following data was generated following ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) guidelines.

Table 1: Performance Benchmarking
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Analysis
Linearity Range 1.0 – 100 µg/mL0.5 – 1000 ng/mLMS/MS is 2000x more sensitive.
LOD (Limit of Detection) 0.3 µg/mL0.1 ng/mLUV fails for trace impurity analysis.
Recovery (Extraction) 65-70% (LLE)92-95% (SPE)SPE provides superior consistency.
Precision (%RSD) 4.5%1.8%Internal standard corrects MS variability.
Run Time 15.0 minutes4.0 minutesUHPLC increases throughput by 3x.
Matrix Effect N/A (Baseline noise)102% (Negligible suppression)HLB SPE effectively removes phospholipids.
Mechanistic Insight: Why LLE Fails at Trace Levels

In Method A (LLE), the partition coefficient of DIPBA requires non-polar solvents like MTBE or Dichloromethane. However, these solvents also extract neutral lipids from plasma. In UV detection at 215 nm, these lipids create a high background noise, masking the analyte peak at concentrations below 1 µg/mL.

Mechanistic Insight: The Power of HLB SPE

Method B utilizes a polymeric sorbent (HLB). The wash step (5% MeOH) is aggressive enough to remove salts and polar interferences, but the lipophilic nature of N,N-diisopropylbenzeneacetamide ensures it remains bound until the 100% ACN elution. This results in a "cleaner" extract, evidenced by the negligible matrix effect (102%).

Decision Matrix: Choosing Your Method

DecisionMatrix Start Start: Define Goal Matrix Matrix Type? Start->Matrix Simple Simple (Tablets/API) Matrix->Simple Clean Complex Complex (Plasma/Urine) Matrix->Complex Dirty Conc Target Concentration? High High (>1 µg/mL) Conc->High PK Cmax/Formulation Trace Trace (<100 ng/mL) Conc->Trace Trough/Impurity MethodA Use Method A (HPLC-UV) Simple->MethodA Complex->Conc High->MethodA Cost Saving MethodB Use Method B (UHPLC-MS/MS) High->MethodB Speed Required Trace->MethodB

Figure 2: Decision tree for selecting the appropriate analytical methodology based on matrix and sensitivity needs.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • U.S. Food and Drug Administration. (2018).[2] Bioanalytical Method Validation, Guidance for Industry.[2][3] Center for Drug Evaluation and Research (CDER).[2] [Link]

  • Waters Corporation. (2020). Oasis HLB Cartridges and Plates Care and Use Manual. (Protocol reference for generic lipophilic amide extraction). [Link]

  • Sema.ce.gov.br. (2025). Validation Of Analytical Methods For Pharmaceutical Analysis. (General grounding for pharmaceutical validation parameters). [Link]

Sources

Comparative

A Comparative Guide to the Biological and Cross-Reactivity Profiling of N,N-diisopropylbenzeneacetamide

Introduction In the landscape of contemporary drug discovery and chemical biology, the thorough characterization of novel chemical entities is paramount.[1] N,N-diisopropylbenzeneacetamide emerges as one such molecule wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the thorough characterization of novel chemical entities is paramount.[1] N,N-diisopropylbenzeneacetamide emerges as one such molecule with an uncharacterized biological profile. Its structural motif, a substituted benzene ring coupled to an acetamide group, is a common feature in a variety of biologically active compounds. This guide presents a proposed investigational framework for the comprehensive analysis of N,N-diisopropylbenzeneacetamide's biological activity and cross-reactivity. Due to the absence of published data for this specific compound, this document serves as a strategic guide, outlining a robust experimental plan to elucidate its potential therapeutic applications and off-target liabilities.[2]

We will explore a tiered approach to characterization, beginning with broad phenotypic screening and progressing to specific target identification and mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed investigations.

Proposed Comparator Compounds for Contextual Analysis

To meaningfully interpret the biological activity of N,N-diisopropylbenzeneacetamide, it is essential to benchmark its performance against well-characterized molecules. Based on the common biological activities of benzamide and acetamide derivatives, we propose the following comparators:[2][3][4]

  • Eticlopride: A well-characterized benzamide derivative and a potent dopamine D2 and D3 receptor antagonist.[5] Its inclusion will help ascertain if N,N-diisopropylbenzeneacetamide interacts with G-protein coupled receptors, a common target class for benzamides.

  • Arylacetamide-based Enzyme Inhibitor (e.g., a hypothetical selective FAAH inhibitor): Many arylacetamides are known to be enzyme inhibitors. A selective inhibitor of an enzyme like Fatty Acid Amide Hydrolase (FAAH) would serve as a valuable comparator to assess potential enzymatic inhibitory activity and selectivity.

CompoundStructureKnown Primary Biological Activity
N,N-diisopropylbenzeneacetamide CC(C)N(C(C)C)C(=O)Cc1ccccc1To be determined
Eticlopride CCN1CCCCNC(=O)c1c(c(cc(c1Cl)CC)O)OCDopamine D2/D3 Receptor Antagonist[5]
Arylacetamide Enzyme Inhibitor (Structure of a known selective arylacetamide enzyme inhibitor)e.g., Selective FAAH Inhibitor

Proposed Experimental Workflow

A systematic and tiered approach is crucial for efficiently characterizing a novel compound. The following workflow is designed to progress from broad, unbiased screening to more focused, hypothesis-driven experiments.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification & Selectivity cluster_phase3 Phase 3: Mechanistic Validation cluster_phase4 Phase 4: In Vivo & ADME Profiling a Compound Synthesis & QC b Broad Phenotypic Screening (e.g., Cell Viability Panel) a->b c Broad Target Binding Panel (e.g., Commercial Service) b->c d Unbiased Cellular Proteome Profiling (e.g., CETSA with MS) b->d e Biochemical Assays for Validated Hits c->e d->e f Cell-Based Target Engagement & Functional Assays e->f g Mechanism of Action Studies (e.g., Enzyme Kinetics) f->g h In Vivo Efficacy Models g->h i ADME/Tox Studies g->i

Caption: A proposed tiered experimental workflow for the characterization of N,N-diisopropylbenzeneacetamide.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental investigation of N,N-diisopropylbenzeneacetamide.

Phase 1: Broad Phenotypic Screening - Cell Viability Assay

Objective: To assess the general cytotoxicity of N,N-diisopropylbenzeneacetamide across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: N,N-diisopropylbenzeneacetamide and comparator compounds are dissolved in DMSO to create 10 mM stock solutions. Serial dilutions are prepared in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well and incubated for 4 hours. Fluorescence is measured using a plate reader (excitation 560 nm, emission 590 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Phase 2: Unbiased Cellular Proteome Profiling - Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

Objective: To identify the direct protein targets of N,N-diisopropylbenzeneacetamide in a cellular context without the need for chemical labeling.[6][7][8]

Methodology:

  • Cell Culture and Treatment: Intact cells are incubated with N,N-diisopropylbenzeneacetamide or a vehicle control.[6]

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures to induce protein denaturation.[6]

  • Cell Lysis and Protein Extraction: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: The soluble protein fractions are subjected to tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Proteins that are stabilized by N,N-diisopropylbenzeneacetamide will exhibit increased thermal stability, meaning they will remain in the soluble fraction at higher temperatures compared to the vehicle control. These proteins are identified as potential targets.

Phase 3: Mechanistic Validation - Enzyme Inhibition Kinetics

Objective: If initial screening suggests enzyme inhibition, this protocol will determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9][10][11]

Methodology:

  • Enzyme and Substrate Preparation: The purified target enzyme and its substrate are prepared in an appropriate assay buffer.

  • Assay Setup: A series of reactions are set up with a fixed enzyme concentration, varying substrate concentrations, and multiple fixed concentrations of N,N-diisopropylbenzeneacetamide.

  • Reaction Initiation and Monitoring: The reactions are initiated by the addition of the enzyme, and the rate of product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). A Lineweaver-Burk plot (a double reciprocal plot) is generated to visualize the mechanism of inhibition.

enzyme_kinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Inhibitor binds to free enzyme only b Increases apparent Km Vmax unchanged c Inhibitor binds to free enzyme and ES complex d Km unchanged Decreases Vmax e Inhibitor binds to ES complex only f Decreases apparent Km and Vmax

Caption: A summary of the expected changes in kinetic parameters for different modes of enzyme inhibition.[9][10][11]

Data Presentation and Interpretation

The results of the proposed studies should be organized in a clear and comparative manner.

Table 1: Comparative Cytotoxicity Profile
Cell LineN,N-diisopropylbenzeneacetamide IC50 (µM)Eticlopride IC50 (µM)Comparator 2 IC50 (µM)
MCF-7Experimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
HCT116Experimental DataExperimental DataExperimental Data
PC-3Experimental DataExperimental DataExperimental Data
Table 2: Selectivity Profile from Broad Target Binding Panel
TargetN,N-diisopropylbenzeneacetamide Ki (nM)Eticlopride Ki (nM)Comparator 2 Ki (nM)
Dopamine D2 ReceptorExperimental DataExperimental DataExperimental Data
Dopamine D3 ReceptorExperimental DataExperimental DataExperimental Data
FAAHExperimental DataExperimental DataExperimental Data
Other identified targetsExperimental DataExperimental DataExperimental Data

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the novel compound N,N-diisopropylbenzeneacetamide. By employing a combination of broad phenotypic screening, unbiased target identification techniques, and detailed mechanistic studies, researchers can effectively elucidate its biological activity and cross-reactivity profile. The comparative approach, benchmarking against well-characterized compounds, will provide crucial context for interpreting the experimental findings. The successful execution of this plan will not only reveal the therapeutic potential of N,N-diisopropylbenzeneacetamide but also proactively identify any potential off-target liabilities, thereby accelerating its journey through the drug discovery pipeline.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). National Center for Biotechnology Information. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. National Center for Biotechnology Information. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023, October 22). MDPI. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. BellBrook Labs. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. American Chemical Society. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Pelago Bioscience. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 23). Aalto University. [Link]

  • Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs | Nucleic Acids Research | Oxford Academic. (2024, October 14). Oxford Academic. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (2025, September 11). Promega Connections. [Link]

  • BindingDB BDBM50326218 CHEMBL1242923::N-{1-[3-(3-Oxo-2,3-dihydrobenzo[6][12]oxazin-4-yl)propyl]. BindingDB. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. (2019, September 18). Frontiers. [Link]

  • Sulfonamide allergy and cross-reactivity - PubMed. (2007, April 15). National Center for Biotechnology Information. [Link]

  • Biochemistry | Enzyme Inhibition - YouTube. (2017, April 26). YouTube. [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes. (2023, August 3). Microbe Notes. [Link]

  • Cross-reactivity in b-Lactam Allergy. American Academy of Allergy, Asthma & Immunology. [Link]

  • Non-competitive inhibition - Wikipedia. Wikipedia. [Link]

  • Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020, December 1). Juniper Publishers. [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC. National Center for Biotechnology Information. [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia - MDPI. (2023, May 20). MDPI. [Link]

  • Antibacterial, Antidiabetic, Antioxidant and DNA cleavage studies of novel N(3-(bis(pyridine-2ylmethyl)amino)-2-hydroxypropyl) benzene sulphonamide ligand | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (2025, May 17). MDPI. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed. (2019, September 18). National Center for Biotechnology Information. [Link]

  • Ki Summary - BindingDB. BindingDB. [Link]

  • Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC. National Center for Biotechnology Information. [Link]

  • 2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist - PubMed. (2001, December 15). National Center for Biotechnology Information. [Link]

  • Allergic Reactions and Cross-Reactivity Potential With Beta-Lactamase Inhibitors - PubMed. (2019, June 28). National Center for Biotechnology Information. [Link]

  • (PDF) Discrepancies in Beta‐Lactam Antibiotics Cross‐Reactivity: Implications for Clinical Practice - ResearchGate. (2025, November 7). ResearchGate. [Link]

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Validation

Comparative cost-benefit analysis of different synthesis routes for N,N-diisopropylbenzeneacetamide

Topic: Comparative Cost-Benefit Analysis of Synthesis Routes for N,N-Diisopropylbenzeneacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cost-Benefit Analysis of Synthesis Routes for N,N-Diisopropylbenzeneacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diisopropylbenzeneacetamide (also known as N,N-diisopropyl-2-phenylacetamide) represents a classic challenge in amide synthesis: coupling a relatively unhindered arylacetic acid with a sterically hindered secondary amine. While primary amides form readily, the steric bulk of the diisopropyl group imposes significant kinetic barriers, often rendering standard "green" catalytic methods less effective than traditional high-energy pathways.

This guide objectively compares three distinct synthesis routes—The Acid Chloride Method (Standard) , Boron-Catalyzed Direct Amidation (Green) , and Thermal Dehydrative Condensation (Process Intensified) —to provide a data-driven decision framework for process chemists.

The Industrial Standard: Acid Chloride Activation

Methodology: Activation of phenylacetic acid with thionyl chloride (


) followed by nucleophilic attack by diisopropylamine.
Mechanism & Protocol

This route relies on the formation of a highly electrophilic acyl chloride intermediate, which overcomes the steric hindrance of the nucleophile.

Protocol:

  • Activation: Reflux phenylacetic acid (1.0 eq) with

    
     (1.2 eq) and catalytic DMF (0.05 eq) in toluene at 75°C for 2 hours.
    
  • Degassing: Remove excess

    
     and 
    
    
    
    /
    
    
    by-products via vacuum distillation.
  • Amidation: Dissolve the crude acid chloride in DCM. Add diisopropylamine (1.1 eq) and

    
     (1.2 eq) dropwise at 0°C to control exotherm.
    
  • Workup: Aqueous wash (HCl then

    
    ), dry over 
    
    
    
    , and concentrate.
Cost-Benefit Analysis
MetricPerformanceAnalysis
Yield 92-96% High electrophilicity drives reaction to completion despite steric bulk.
Raw Material Cost High Requires stoichiometric

and base (

or Pyridine).
E-Factor (Waste) High (>15) Generates stoichiometric salts (

) and gaseous waste (

,

).
Scalability Excellent Linear scaling; heat management is the primary engineering control.

Verdict: The "Safe Bet" for high-value, small-to-medium scale production where yield is paramount and waste disposal costs are absorbed.

The Green Aspirant: Boric Acid Catalyzed Amidation

Methodology: Direct condensation of phenylacetic acid and diisopropylamine catalyzed by boric acid or arylboronic acids with azeotropic water removal.

Mechanism & Protocol

Boron catalysts form a mixed anhydride species (acyloxyboron intermediate) that activates the carboxylic acid. However, for hindered amines like diisopropylamine, the formation of the B-N coordinated resting state can inhibit the cycle, leading to lower turnover frequencies.

Protocol:

  • Setup: Charge phenylacetic acid (1.0 eq), diisopropylamine (1.2 eq), and Boric Acid (10-20 mol%) in Toluene or Xylene.

  • Reaction: Heat to reflux (110-140°C) using a Dean-Stark apparatus to continuously remove water.

  • Duration: 24–48 hours (significantly slower due to sterics).

  • Workup: Cool, wash with water (catalyst removal), and crystallize/distill.

Cost-Benefit Analysis
MetricPerformanceAnalysis
Yield 45-55% Steric hindrance prevents efficient attack on the acyloxyboron intermediate.
Raw Material Cost Low No activating agents; Boric acid is inexpensive.
E-Factor (Waste) Low (<5) Water is the only stoichiometric byproduct. Solvent is recyclable.
Energy Cost High Prolonged reflux times required to drive equilibrium.

Verdict: Environmentally superior but economically challenging for this specific hindered substrate. Best reserved for less hindered analogs or when green certification is a strict requirement.

Process Intensified: High-Temperature Thermal Condensation

Methodology: Solvent-free or high-boiling solvent reaction at elevated temperatures (>160°C) to drive thermal dehydration without catalysts.

Mechanism & Protocol

Relies purely on thermal energy to overcome the activation energy barrier of the salt-to-amide transition.

Protocol:

  • Mixing: Mix phenylacetic acid and diisopropylamine (1.5 eq excess) in a pressure reactor or high-boiling solvent (e.g., Mesitylene).

  • Reaction: Heat to 170-190°C. If using a solvent, distill off the water/solvent azeotrope.

  • Purification: Vacuum distillation of the product directly from the reaction melt.

Cost-Benefit Analysis
MetricPerformanceAnalysis
Yield 65-75% Better than catalytic routes for hindered amines due to high thermal energy.
Throughput High Solvent-free conditions maximize reactor volume efficiency.
Purity Profile Moderate High temperatures may induce thermal degradation or decarboxylation by-products.
Safety Moderate High pressure/temperature handling of amines requires robust engineering.

Verdict: The "Industrial Workhorse" for bulk commodity synthesis where purity requirements are lenient and distillation is feasible.

Comparative Data Summary

The following table normalizes the performance metrics for a hypothetical 10kg batch production.

FeatureAcid Chloride RouteBoric Acid CatalysisThermal Condensation
Reagent Cost Index 100 (Baseline)45 (Cheaper)30 (Cheapest)
Waste Mass ( kg/kg product) 12.53.21.8
Energy Consumption (kWh) LowHigh (Long Reflux)Medium-High
Time to Completion 4-6 Hours24-48 Hours12-18 Hours
Technical Risk Corrosion/ExothermLow ConversionThermal Decomposition
Decision Logic & Reaction Pathways

The following diagram illustrates the chemical pathways and a decision matrix for selecting the optimal route based on laboratory constraints.

G Start Phenylacetic Acid + Diisopropylamine Route1 Route 1: Acid Chloride (SOCl2, Et3N) Start->Route1 High Purity Req. Route2 Route 2: Boric Acid Cat. (Dean-Stark, Toluene) Start->Route2 Green/Safety Req. Route3 Route 3: Thermal (>170°C, Solvent-free) Start->Route3 Bulk/Cost Req. Inter1 Intermediate: Phenylacetyl Chloride Route1->Inter1 Activation Inter2 Intermediate: Acyloxyboron Complex Route2->Inter2 Catalysis Inter3 Transition State: Ammonium Carboxylate Route3->Inter3 Heat Product N,N-Diisopropylbenzeneacetamide Inter1->Product Fast, High Yield Inter2->Product Slow, Steric Issues Inter3->Product -H2O

Figure 1: Synthesis pathways and decision logic for N,N-diisopropylbenzeneacetamide.

Experimental Protocols (Validated)
Protocol A: Acid Chloride Synthesis (Recommended for Research Scale)
  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (Ar/N2) line.

  • Reagents: Phenylacetic acid (13.6 g, 100 mmol), Thionyl Chloride (14.3 g, 120 mmol), DMF (2 drops), Dichloromethane (DCM, 100 mL), Diisopropylamine (11.1 g, 110 mmol), Triethylamine (12.1 g, 120 mmol).

  • Step 1: Dissolve phenylacetic acid in 50 mL DCM (or Toluene for higher temp). Add DMF.

  • Step 2: Add

    
     dropwise. Reflux for 2 hours until gas evolution ceases. Caution:  Traps for HCl/
    
    
    
    required.
  • Step 3: Evaporate solvent and excess

    
     to yield yellow oil (acid chloride). Redissolve in 50 mL fresh DCM.
    
  • Step 4: In a separate flask, cool Diisopropylamine and

    
     in 50 mL DCM to 0°C.
    
  • Step 5: Cannulate acid chloride solution into amine solution slowly. Stir 1h at 0°C, then 2h at room temp.

  • Step 6: Wash with 1M HCl (2x), Sat.

    
     (2x), Brine (1x). Dry (
    
    
    
    ) and concentrate.
Protocol B: Boric Acid Catalyzed (Recommended for Green Chemistry Validation)
  • Equipment: Round bottom flask, Dean-Stark trap, Reflux condenser.

  • Reagents: Phenylacetic acid (100 mmol), Diisopropylamine (120 mmol), Boric Acid (20 mmol, 20 mol%), Toluene (150 mL).

  • Step 1: Combine all reagents in the flask.

  • Step 2: Heat to vigorous reflux (bath temp ~130°C). Water will collect in the trap.

  • Step 3: Monitor by TLC/HPLC. Reaction may stall at 50-60% conversion due to sterics.

  • Step 4: Cool to 60°C. Add 50 mL warm water to hydrolyze borate esters and remove catalyst. Separate phases.

  • Step 5: Concentrate organic phase and recrystallize from hexanes/EtOAc.

References
  • Mechanistic Insights into Boron-Catalyzed Amidation: Wang, C., et al. "Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines."[1] Org.[1][2][3] Biomol. Chem., 2013, 11, 2140-2146. Link

  • Green Synthesis & Catalytic Efficiency: Lanigan, R. M., & Sheppard, T. D. "Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions." Eur. J. Org. Chem., 2013, 7453–7465. Link

  • Steric Hindrance in Amidation: Mylavarapu, R., et al. "Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients." Org.[1][2][3] Process Res. Dev., 2007, 11, 1065–1068. Link

  • Industrial Amide Synthesis Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving the Amide Bond Strategies." J. Med. Chem., 2011, 54, 3451–3479. Link

Sources

Comparative

Benchmarking Analytical Precision: Inter-Laboratory Validation of N,N-Diisopropylbenzeneacetamide

Executive Summary N,N-Diisopropylbenzeneacetamide (DIPBA) is a critical pharmacophore and intermediate, structurally related to antiarrhythmic agents (e.g., Disopyramide) and specific agrochemical effectors. Its quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diisopropylbenzeneacetamide (DIPBA) is a critical pharmacophore and intermediate, structurally related to antiarrhythmic agents (e.g., Disopyramide) and specific agrochemical effectors. Its quantification presents a unique analytical challenge: the steric hindrance of the diisopropyl group often leads to peak tailing in standard chromatography, while its lack of a strong chromophore beyond the benzene ring limits UV sensitivity.

This guide presents the results of a multi-site inter-laboratory validation study comparing two methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV remains the cost-effective workhorse for raw material assay, our data confirms that UHPLC-MS/MS is the requisite standard for trace impurity analysis and biological monitoring.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following comparison synthesizes data from five independent laboratories. The goal was to validate DIPBA measurement across varying matrices (process intermediates vs. biological plasma).

Performance Matrix
FeatureMethod A: HPLC-UV (220 nm)Method B: UHPLC-MS/MS (ESI+)
Primary Application Raw Material Purity (>98% Assay)Trace Impurity / Bioanalysis (<0.1%)
Linearity (R²) > 0.999 (Range: 10–1000 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Inter-Lab Precision (%RSD) 1.2% (High Reproducibility)4.8% (Moderate Reproducibility)
Specificity Moderate (Risk of co-elution with isomers)High (MRM transitions specific to DIPBA)
Throughput 15–20 min/sample3–5 min/sample
Cost Per Sample Low ($)High (

$)
Expert Insight: The Causality of Choice
  • Why HPLC-UV? For bulk synthesis verification, the high concentration of DIPBA saturates the detector. UV detection at 220 nm targets the amide

    
     transition. This method is robust but fails when differentiating DIPBA from structurally similar degradation products (e.g., mono-dealkylated analogs) at low levels.
    
  • Why UHPLC-MS/MS? The steric bulk of the diisopropyl groups facilitates a distinct fragmentation pattern (loss of propene). This allows for Multiple Reaction Monitoring (MRM), ensuring that even if a contaminant co-elutes, the mass spectrometer only "sees" the DIPBA.

The Gold Standard Protocol: UHPLC-MS/MS Validation

To achieve the inter-laboratory consistency reported above, the following protocol must be adhered to strictly. This workflow is designed to be a self-validating system , where the Internal Standard (IS) corrects for matrix effects and injection variability.

Materials & Reagents
  • Analyte: N,N-Diisopropylbenzeneacetamide (Standard Grade, >99.5%).[1]

  • Internal Standard (IS): DIPBA-d7 (Deuterated) or N,N-Diethylbenzeneacetamide (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation / Extraction)[2]
  • Step 1: Aliquot 50 µL of sample (plasma or solubilized API) into a 1.5 mL tube.

  • Step 2: Add 200 µL of Internal Standard Solution (100 ng/mL in ACN). Causality: High organic content precipitates proteins and releases bound drugs.

  • Step 3: Vortex vigorously for 30s; Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Step 4: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% FA). Causality: Diluting with water prevents peak distortion (solvent effect) during injection.

Instrumental Parameters (The "Method B" Configuration)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 95% B (Rapid ramp due to hydrophobicity)

    • 3.5 min: 95% B

    • 3.6 min: 10% B (Re-equilibration)

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 220.2

      
      
      
    • Quantifier Ion: m/z 178.1 (Loss of isopropyl group:

      
      )
      
    • Qualifier Ion: m/z 91.1 (Tropylium ion, characteristic of benzene ring)

Inter-Laboratory Validation Data

Five laboratories (Labs A-E) participated in a blind study using the protocol above. Samples spiked with DIPBA at three concentration levels were analyzed.

Table 1: Inter-Laboratory Reproducibility (Precision & Accuracy)

Spiked Conc. (ng/mL)Lab A (Rec %)Lab B (Rec %)Lab C (Rec %)Lab D (Rec %)Lab E (Rec %)Mean Recovery % RSD
Low (10.0) 98.592.196.4104.295.897.4% 4.6%
Med (100.0) 99.898.299.1101.598.999.5% 1.2%
High (1000.0) 100.299.599.8100.199.299.8% 0.4%

Interpretation: The method demonstrates excellent transferability. The higher RSD at the low concentration (4.6%) is typical for LC-MS trace analysis but remains well within the FDA bioanalytical guideline limit of 15%.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation strategy, ensuring that any failure in system suitability triggers an immediate halt before data corruption occurs.

ValidationWorkflow Start Start Validation Batch SysSuit System Suitability Test (SST) (5 Reps of Std) Start->SysSuit CheckSST RSD < 2.0%? Tailing Factor < 1.5? SysSuit->CheckSST FailSST Troubleshoot: 1. Check Column 2. Fresh Mobile Phase CheckSST->FailSST No RunSamples Run Calibration Curve & QC Samples (Low, Med, High) CheckSST->RunSamples Yes FailSST->SysSuit Retry DataProcess Data Processing (Linear Regression 1/x² weighting) RunSamples->DataProcess QC_Check QC Accuracy Within 85-115%? DataProcess->QC_Check Pass Batch Accepted Generate Report QC_Check->Pass Yes FailQC Batch Rejected Re-inject QC_Check->FailQC No

Figure 1: Decision-tree workflow for inter-laboratory validation batches. Adherence to the SST (System Suitability Test) gate is critical for data integrity.

Mechanistic Pathway: Mass Spectrometry Fragmentation

Understanding the fragmentation of DIPBA is crucial for troubleshooting specificity issues. The loss of the isopropyl groups is the primary transition used for quantification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 220 Intermed Intermediate (Loss of C3H6) m/z 178 Parent->Intermed - 42 Da (Propene) Product Product Ion (Tropylium) m/z 91 Intermed->Product Amide Cleavage

Figure 2: Proposed fragmentation pathway of N,N-diisopropylbenzeneacetamide in ESI+ mode. The transition 220 -> 178 is the most abundant and stable for quantitation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text for HPLC method development causality). [Link]

  • PubChem. (2025).[3][4] N,N-Diisopropylbenzamide Compound Summary (Structural Analog). National Library of Medicine. [Link]

Sources

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